molecular formula C11H9FN2O2 B1322705 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 288251-65-0

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Numéro de catalogue: B1322705
Numéro CAS: 288251-65-0
Poids moléculaire: 220.2 g/mol
Clé InChI: GKPPJKYOHIYGGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPPJKYOHIYGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623623
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-65-0
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4][5]. This guide focuses on a specific, yet under-characterized, member of this family: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. In the absence of extensive public data on this precise molecule, this document serves as a comprehensive methodological whitepaper. It outlines a systematic, multi-tiered strategy for elucidating its mechanism of action (MoA), from initial target hypothesis generation to detailed cellular and biochemical validation. We provide field-proven experimental protocols, data interpretation frameworks, and the causal logic behind each step, empowering research teams to thoroughly characterize this and other novel small molecules.

Part 1: Foundational Analysis of the Target Molecule

The structure of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid provides critical clues to its potential biological function. The molecule is comprised of three key moieties:

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is prevalent in numerous FDA-approved drugs and is known to interact with a wide array of biological targets, often through hydrogen bonding and π-π stacking interactions[4]. Its presence suggests potential for enzyme inhibition or receptor modulation[2][3].

  • The 4-Fluorophenyl Group: The addition of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins by altering electronic properties[1].

  • The Carboxylic Acid Group: This functional group is ionizable at physiological pH, often serving as a key interaction point (a "warhead") with positively charged residues (e.g., Arginine, Lysine) in the active site of an enzyme or the binding pocket of a receptor.

Given this structure, the compound belongs to the pyrazole carboxylic acid derivative family, a class noted for significant biological activities including antimicrobial, anticancer, and anti-inflammatory properties[5][6]. Based on this, we can formulate initial hypotheses for its mechanism of action.

Hypothesized Biological Targets:

  • Enzyme Inhibition: Many pyrazole derivatives are known enzyme inhibitors. Plausible targets include:

    • Cyclooxygenase (COX) Enzymes: A classic target for anti-inflammatory pyrazoles[4].

    • Kinases: A major class of drug targets involved in cell signaling.

    • Topoisomerases: Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases[7].

    • Other Enzymes: Targets such as liver alcohol dehydrogenase, urease, and butyrylcholinesterase have also been reported for various pyrazole compounds[8][9].

  • Receptor Modulation: The compound could act as an agonist, antagonist, or allosteric modulator of cell surface or nuclear receptors. For instance, some fluorinated pyrazoles have been investigated for their potential to target the human estrogen receptor alpha (ERα)[1].

  • Disruption of Protein-Protein Interactions (PPIs): The scaffold may position its functional groups to interfere with the interface between two interacting proteins.

Part 2: A Strategic Workflow for Mechanism of Action Elucidation

Determining the MoA of a novel compound is a systematic process of narrowing possibilities from a broad cellular effect to a specific molecular interaction[10][11]. The following workflow represents a robust, multi-stage approach.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Characterization cluster_3 Phase 4: Structural Biology pheno Phenotypic Assays (e.g., Cell Viability, Proliferation) target_id Target Agnostic Approaches (Affinity Chromatography, CETSA, DARTS) pheno->target_id Identify Biological Effect biochem Biochemical Assays (Enzyme Kinetics, Binding Affinity) target_id->biochem Propose Target(s) cell_based Cell-Based Assays (Western Blot, Reporter Assays) biochem->cell_based Confirm Target Engagement structure Structural Studies (X-ray Crystallography, Cryo-EM) cell_based->structure Validate in Cellular Context structure->biochem Rationalize Binding

Caption: A strategic workflow for MoA elucidation.

Phase 1: Phenotypic Screening - What Does It Do?

The first step is to understand the compound's effect on whole cells. A broad cell viability screen across a panel of diverse cell lines (e.g., cancer lines from different tissues, normal cell lines) is a logical starting point.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (e.g., from 100 µM to 1 nM). Add the compound dilutions to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
HCT116Colon Cancer[Experimental Value]
MCF-7Breast Cancer[Experimental Value]
A549Lung Cancer[Experimental Value]
HEK293Normal Kidney[Experimental Value]

This table summarizes hypothetical IC50 values from a primary screen.

The causality here is direct: if the compound is cytotoxic, it will compromise the metabolic activity of the cells, leading to a reduced formazan signal. A low IC50 in specific cancer cell lines but a high IC50 in normal cells would suggest cancer-specific cytotoxicity and is a highly desirable outcome. For example, some compounds show potent activity in cancer cells with wild-type p53, indicating a potential link to that pathway[12][13].

Phase 2: Target Identification - What Does It Bind To?

Once a phenotype is confirmed, the next challenge is identifying the direct molecular target(s). Target-agnostic approaches are invaluable here.

Key Methodologies:

  • Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with the compound, heated, and the soluble (non-denatured) protein fraction is analyzed by Western blot or mass spectrometry to identify stabilized proteins.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that ligand binding can protect a target protein from proteolysis[14]. A cell lysate is treated with the compound, followed by digestion with a protease. The protected target protein is then identified.

Target_ID_Workflow start Cell Lysate or Intact Cells compound Treat with 1-(4-FP)-3-Me-Pyr-5-COOH start->compound stressor Apply Stress (Heat for CETSA, Protease for DARTS) compound->stressor analysis Analyze Protein Stability/Abundance (Western Blot / Mass Spec) stressor->analysis hit Identify Stabilized/ Protected Proteins (Candidate Targets) analysis->hit

Caption: Workflow for CETSA or DARTS target identification.

Phase 3: Target Validation and Mechanistic Characterization

Identifying a candidate target is not enough; it must be validated. This phase uses biochemical and cell-based assays to confirm the interaction and understand its functional consequence.

A. Biochemical Validation: Confirming Direct Interaction

If the hypothesized target is an enzyme, the first step is to confirm direct inhibition.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified target enzyme, its substrate, and necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

  • Initiation & Incubation: Initiate the reaction (e.g., by adding ATP for a kinase assay) and incubate at the optimal temperature for a set time.

  • Detection: Measure the product formation using a detection method appropriate for the enzyme (e.g., fluorescence, luminescence, absorbance).

  • Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

Data Presentation:

ParameterDescriptionValue
IC50 Concentration for 50% inhibition[Experimental Value] µM
Ki Inhibition constant[Experimental Value] µM
MoI Mode of Inhibition (Competitive, etc.)[Determined from kinetics]

To further quantify the binding, Surface Plasmon Resonance (SPR) is the gold standard. It measures the binding kinetics (association and dissociation rates) in real-time without labeling[15].

B. Cellular Validation: Linking Target to Phenotype

Now, we must confirm that the compound engages the target in a cellular environment and that this engagement leads to the observed phenotype.

Experimental Protocol: Target Engagement Western Blot

Let's assume the target is a kinase (e.g., "Kinase X") that phosphorylates a downstream substrate ("Substrate Y").

  • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50 from the viability assay).

  • Lysis: Lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). Also, probe for total Substrate Y and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y signal, without a change in total Substrate Y, validates that the compound is inhibiting Kinase X activity within the cell.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Pathway KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y CellEffect Cellular Effect (e.g., Proliferation) pSubstrateY->CellEffect Activates Compound 1-(4-FP)-3-Me-Pyr-5-COOH Compound->KinaseX Inhibits

Caption: Inhibition of a hypothetical signaling pathway.

Part 3: Conclusion and Future Directions

This guide provides a robust, logical framework for the comprehensive elucidation of the mechanism of action for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. By progressing systematically from broad phenotypic effects to specific molecular interactions, researchers can build a high-confidence data package that defines the compound's biological activity. The ultimate validation often comes from structural biology, where co-crystallization of the compound with its target protein can reveal the precise binding mode at atomic resolution, confirming all previous findings and enabling future structure-activity relationship (SAR) studies for lead optimization[10][11]. The principles and protocols outlined herein are broadly applicable for the characterization of any novel small molecule, providing a foundational strategy for modern drug discovery.

References

  • IUCrData. (2014). 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Retrieved from [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fajar, M., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link]

  • Rojas-Díaz, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Viveka, S., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Lin, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Shang, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Methods for the Elucidation of Protein-Small Molecule Interactions. ACS Chemical Biology. Retrieved from [Link]

  • Nocek, B., et al. (2020). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Fries, R. W., et al. (1978). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • Touzani, R., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. Retrieved from [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Pharmacophore. Retrieved from [Link]

  • Cumaoğlu, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Data

The structure of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is presented below. The subsequent sections will delve into the detailed interpretation of the predicted spectroscopic data, which is summarized in the table.

Table 1: Predicted Spectroscopic Data for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Technique Predicted Data
¹H NMR - COOH: ~13 ppm (s, 1H) - Ar-H (ortho to F): ~7.2-7.4 ppm (t, 2H) - Ar-H (meta to F): ~7.5-7.7 ppm (dd, 2H) - Pyrazole-H: ~7.0 ppm (s, 1H) - CH₃: ~2.4 ppm (s, 3H)
¹³C NMR - C=O: ~165 ppm - C-F: ~163 ppm (d, ¹JCF ≈ 250 Hz) - Pyrazole C5: ~145 ppm - Pyrazole C3: ~150 ppm - Ar-C (ipso): ~135 ppm (d, ⁴JCF ≈ 3 Hz) - Ar-CH (ortho to F): ~116 ppm (d, ²JCF ≈ 22 Hz) - Ar-CH (meta to F): ~128 ppm (d, ³JCF ≈ 9 Hz) - Pyrazole C4: ~110 ppm - CH₃: ~14 ppm
Mass Spec. (ESI+) [M+H]⁺: m/z 235.07
IR (cm⁻¹) - O-H (acid): 3300-2500 (broad) - C-H (aromatic): ~3100 - C=O (acid): ~1700 - C=N, C=C: ~1600, ~1520 - C-F: ~1230

¹H NMR Spectroscopy: A Detailed Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in a solvent like DMSO-d₆ would display distinct signals for the carboxylic acid proton, the aromatic protons of the fluorophenyl ring, the pyrazole ring proton, and the methyl protons.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve the carboxylic acid and for observing the exchangeable carboxylic acid proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. The spectral width should be set to encompass a chemical shift range of 0-15 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift of approximately 13 ppm . This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding.

  • Fluorophenyl Protons (Ar-H): The 4-fluorophenyl group will exhibit a characteristic splitting pattern due to both proton-proton and proton-fluorine couplings.

    • The two protons ortho to the fluorine atom are expected to appear as a triplet around 7.2-7.4 ppm . The triplet arises from coupling to the adjacent meta proton and the fluorine atom, with similar coupling constants.

    • The two protons meta to the fluorine atom are predicted to be a doublet of doublets around 7.5-7.7 ppm due to coupling with the adjacent ortho proton and a smaller coupling to the fluorine atom.

  • Pyrazole Ring Proton (-CH): A sharp singlet is expected around 7.0 ppm for the proton at the C4 position of the pyrazole ring. Its isolated nature on the ring leads to a singlet multiplicity.

  • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the C3 position is predicted to appear around 2.4 ppm .

Caption: Predicted ¹H NMR chemical shifts for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher spectrometer is typically used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to resonate at approximately 165 ppm .

  • Fluorophenyl Carbons (Ar-C): The carbons of the 4-fluorophenyl ring will show characteristic chemical shifts and C-F coupling.

    • The carbon directly attached to the fluorine atom (C-F ) will be the most downfield of the aromatic carbons, around 163 ppm , and will appear as a doublet with a large one-bond coupling constant (¹JCF) of about 250 Hz.

    • The carbons ortho to the fluorine will appear around 116 ppm as a doublet with a two-bond coupling constant (²JCF) of approximately 22 Hz.

    • The carbons meta to the fluorine will be observed around 128 ppm as a doublet with a three-bond coupling constant (³JCF) of about 9 Hz.

    • The ipso -carbon (the one attached to the pyrazole ring) is predicted to be around 135 ppm with a small four-bond coupling constant (⁴JCF) of roughly 3 Hz.

  • Pyrazole Ring Carbons:

    • C3 and C5: The carbons bearing the methyl and carboxylic acid groups are expected at approximately 150 ppm and 145 ppm , respectively.

    • C4: The CH carbon of the pyrazole ring is anticipated to be the most upfield of the ring carbons, around 110 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected to be upfield, at about 14 ppm .

Caption: Predicted ¹³C NMR chemical shifts for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule.

Interpretation of the Predicted Mass Spectrum

The calculated monoisotopic mass of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₉FN₂O₂) is 234.06 g/mol . In positive mode ESI-MS, the compound is expected to be readily protonated, especially at the pyrazole nitrogen atoms. Therefore, the most prominent peak in the spectrum will be the protonated molecular ion [M+H]⁺ at an m/z of 235.07 . Depending on the instrument's resolution, this can be observed as a high-resolution mass, confirming the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of a carboxylic acid dimer.

  • C-H Stretch: Aromatic C-H stretching vibrations will likely appear as a series of weaker bands around 3100 cm⁻¹ .

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid.

  • C=N and C=C Stretches: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in both the pyrazole and phenyl rings are expected to give rise to absorptions in the 1600-1520 cm⁻¹ region.

  • C-F Stretch: A strong absorption band characteristic of the C-F bond stretch is predicted to be around 1230 cm⁻¹ .

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. The anticipated ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the provided experimental protocols, offer a solid foundation for researchers in the synthesis, characterization, and application of this and related compounds. The interpretations are grounded in established spectroscopic principles and data from analogous molecules, ensuring a high degree of scientific reliability.

References

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.).
  • Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

  • PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved February 2, 2026, from [Link]

Technical Guide: Synthesis and Characterization of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 943863-70-5). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for COX-2 inhibitors (e.g., Celecoxib analogs), p38 MAP kinase inhibitors, and various agrochemicals.

The synthesis described herein utilizes a regioselective cyclocondensation of ethyl acetopyruvate with 4-fluorophenylhydrazine , followed by ester hydrolysis. Special emphasis is placed on controlling and verifying the regiochemistry of the pyrazole ring formation—the most common failure point in this workflow.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The Regioselectivity Challenge

The primary challenge in synthesizing 1-aryl-pyrazole-carboxylic acids via the Knorr-type condensation is the formation of regioisomers. The reaction between an unsymmetrical 1,3-dicarbonyl equivalent (ethyl acetopyruvate) and an arylhydrazine can yield two isomers:

  • Target Isomer: 1-(4-fluorophenyl)-3-methyl -pyrazole-5-carboxylic acid .

  • Undesired Isomer: 1-(4-fluorophenyl)-5-methyl -pyrazole-3-carboxylic acid .

Mechanistic Control

The regiochemical outcome is dictated by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.

  • Nucleophile: In 4-fluorophenylhydrazine, the terminal nitrogen (

    
    ) is more nucleophilic than the internal nitrogen (
    
    
    
    ) attached to the electron-withdrawing aryl ring.
  • Electrophile: Ethyl acetopyruvate contains a methyl ketone (C4) and an

    
    -keto ester (C2). While the 
    
    
    
    -keto ester is electronically more activated, the methyl ketone is less sterically hindered.

To favor the 3-methyl-5-carboxylate (Target), the reaction is typically conducted in a protic solvent (Ethanol or Acetic Acid). The terminal


 of the hydrazine attacks the C4 (methyl ketone) carbonyl, while the internal 

attacks the C2 (ester-adjacent) carbonyl.

Retrosynthesis Target Target Molecule 1-(4-F-Ph)-3-Me-pyrazole-5-COOH Precursor1 Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate) Intermediate Intermediate Ester (Ethyl 1-(4-F-Ph)-3-Me-pyrazole-5-COO-Et) Precursor1->Intermediate Cyclocondensation (AcOH/EtOH) Precursor2 4-Fluorophenylhydrazine HCl Precursor2->Intermediate Intermediate->Target Hydrolysis (NaOH/H2O)

Figure 1: Retrosynthetic pathway highlighting the two-step sequence: Cyclocondensation followed by Saponification.

Part 2: Experimental Protocol

Materials & Reagents[1][2]
  • Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate): >95% purity.[1] Note: This reagent is unstable and should be stored cold.

  • 4-Fluorophenylhydrazine hydrochloride: 97%.[2]

  • Solvents: Ethanol (absolute), Glacial Acetic Acid.

  • Base: Sodium Hydroxide (2N aqueous solution).

  • Acid: Hydrochloric Acid (conc. and 1N).[3]

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (10.0 mmol, 1.63 g) in Ethanol (40 mL).

  • Addition: Add Ethyl acetopyruvate (11.0 mmol, 1.90 g) dropwise to the stirring solution.

  • Catalysis: Add 3-4 drops of Glacial Acetic Acid .

    • Expert Insight: While the hydrazine HCl salt provides some acidity, the addition of AcOH buffers the system, promoting the dehydration step of the intermediate carbinolamine.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting hydrazine spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 25% of the original volume.

    • Pour the residue into ice-cold water (100 mL).

    • A precipitate should form.[4][5] If an oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over

      
      , and concentrate.
      
    • Crude Yield: Expect ~80-90% of the ethyl ester intermediate.

Step 2: Hydrolysis to the Free Acid
  • Saponification: Suspend the crude ester from Step 1 in Ethanol (20 mL) and add 2N NaOH (10 mL).

  • Reflux: Heat to reflux for 1–2 hours. The solution should become clear as the ester hydrolyzes and the carboxylate salt forms.

  • Isolation:

    • Cool the mixture and evaporate the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (20 mL).

    • Optional Wash: Wash the basic aqueous phase with Diethyl Ether (2 x 15 mL) to remove unreacted hydrazine or neutral impurities.

  • Acidification: Cool the aqueous phase in an ice bath. Acidify carefully with 1N HCl to pH 2–3.

  • Filtration: The target acid will precipitate as a white/off-white solid.[4] Filter the solid and wash with cold water.[4]

Step 3: Purification (Recrystallization)

The crude acid may contain trace amounts of the 5-methyl-3-carboxylic acid isomer.

  • Solvent System: Ethanol/Water (1:1) or Methanol/Water.

  • Procedure: Dissolve the solid in minimum hot ethanol. Add hot water until turbidity appears. Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Workflow Start Crude Reaction Mixture (Post-Reflux) Evap Evaporate EtOH Concentrate to 25% Start->Evap Quench Pour into Ice Water Evap->Quench Decision Solid or Oil? Quench->Decision Filter Filter Solid (Crude Ester) Decision->Filter Solid Extract Extract w/ EtOAc Dry & Evaporate Decision->Extract Oil Hydrolysis Hydrolysis (NaOH/EtOH, Reflux) Filter->Hydrolysis Extract->Hydrolysis Acidify Acidify to pH 2 (Precipitate Target Acid) Hydrolysis->Acidify Recryst Recrystallize (EtOH/H2O) Acidify->Recryst

Figure 2: Purification workflow ensuring removal of neutral impurities and isolation of the pure acid.

Part 3: Structural Characterization

Verification of the structure requires confirming the presence of the carboxylic acid, the regiochemistry of the methyl group, and the integrity of the fluorophenyl ring.

NMR Spectroscopy Data (Expected)
NucleusShift (

, ppm)
MultiplicityAssignmentMechanistic Note

H
13.0 - 13.5Broad Singlet-COOHExchangeable with

.

H
7.40 - 7.55MultipletAr-H (2,6)Ortho to N, coupled to F.

H
7.25 - 7.35MultipletAr-H (3,5)Meta to N, coupled to F.

H
6.85SingletPyrazole-H4Diagnostic for 3,5-disubstitution.

H
2.25 - 2.30Singlet-CH

Position 3 methyl group.

C
~160.0Singlet-COOHCarbonyl carbon.

C
~162.0Doublet (

)
Ar-C4 (C-F)Large coupling constant (~245 Hz).[4]

C
~149.0SingletPyrazole-C3Bearing Methyl.

C
~135.0SingletPyrazole-C5Bearing COOH.

F
-110 to -115SingletAr-FDiagnostic for fluorination.
Regiochemistry Validation (NOE)

To definitively prove you have the 3-methyl-5-carboxylic acid and not the isomer:

  • Perform a 1D NOE (Nuclear Overhauser Effect) experiment.

  • Irradiate the Methyl signal (~2.25 ppm).

  • Observation: You should observe NOE enhancement of the Pyrazole-H4 proton (~6.85 ppm). You should NOT observe enhancement of the aromatic protons.

  • Reasoning: In the 3-methyl isomer, the methyl group is distant from the N-Aryl ring. In the 5-methyl isomer, the methyl group is sterically crowded against the N-Aryl ring, and NOE would be observed between the Methyl and Ortho-Aryl protons.

Physical Properties[1][2][6]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 205°C – 208°C (Decomposition may occur near melt).

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (unless basic pH).

Part 4: Quality Control & Troubleshooting

Common Failure Modes
  • Regioisomer Contamination:

    • Symptom:[4][2][6][7][8][9] NMR shows two sets of methyl singlets (e.g., 2.25 ppm and 2.40 ppm).

    • Fix: Recrystallize from Ethanol. The 3-methyl-5-carboxylic acid is generally less soluble than the isomer.

  • Incomplete Hydrolysis:

    • Symptom:[4][2][6][7][8][9] Presence of ethyl triplet/quartet in NMR.[4]

    • Fix: Extend reflux time with NaOH; ensure pH is brought down to 2 during workup to fully protonate the acid.

  • Decarboxylation:

    • Symptom:[4][2][6][7][8][9] Loss of -COOH signal, product becomes 1-(4-fluorophenyl)-3-methyl-pyrazole.

    • Cause: Excessive heat during workup or melting point determination. Pyrazole-5-carboxylic acids can decarboxylate at high temperatures (>220°C).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-aryl-3,5-bis(het)arylpyrazoles.[8]

    • Source:Journal of Organic Chemistry, 2013.
    • URL:[Link][8]

    • Relevance: Establishes the foundational rules for regiocontrol in condens
  • Structural Data & Properties

    • Title: 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Compound Summary).[10]

    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Provides computed physicochemical properties and safety data (GHS) for the 3-aryl isomer, useful for comparison.
  • Synthetic Methodology (Analogous)

    • Title: Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.[7]

    • Source:ResearchG
    • URL:[Link]

    • Relevance: Validates the hydrolysis and workup protocols for pyrazole carboxylic esters.
  • Biological Context

    • Title: 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
    • Source:Molbank (MDPI), 2021.[4]

    • URL:[Link][4][2][3][5][11][6]

    • Relevance: Discusses the NMR characterization of fluorinated pyrazoles and the impact of the fluorine

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a variety of biological targets. Notable blockbuster drugs, including the COX-2 inhibitor Celecoxib, feature this heterocyclic motif, highlighting its importance in modern drug design.[3]

This application note provides a comprehensive, validated, and detailed experimental protocol for the synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and agrochemical research. The protocol is designed to be robust and reproducible, explaining the causality behind each step to ensure both success and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach via Knorr Cyclocondensation

The synthesis is efficiently achieved through a classic and reliable two-step sequence:

  • Step 1: Knorr Pyrazole Synthesis. A cyclocondensation reaction between (4-Fluorophenyl)hydrazine and ethyl acetoacetate to form the intermediate, ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

  • Step 2: Saponification. A straightforward base-catalyzed hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid product.

This strategy is favored due to its high efficiency, use of readily available and cost-effective starting materials, and the well-established nature of the Knorr pyrazole synthesis, which is a cornerstone for creating substituted pyrazole rings.[2][4]

Mechanistic Rationale

The initial step involves the reaction of (4-fluorophenyl)hydrazine with the 1,3-dicarbonyl system of ethyl acetoacetate.[2] The reaction proceeds via initial nucleophilic attack of the primary amine of the hydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the secondary nitrogen onto the ester carbonyl, followed by dehydration, drives the formation of the stable aromatic pyrazole ring. The final step is a standard saponification, where hydroxide ions hydrolyze the ester to a carboxylate salt, which is then protonated during acidic workup.

Process Workflow Visualization

The overall synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow SM Starting Materials: (4-Fluorophenyl)hydrazine HCl Ethyl Acetoacetate Intermediate Intermediate: Ethyl 1-(4-fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate SM->Intermediate Final_Product Final Product: 1-(4-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic Acid Intermediate->Final_Product  1. NaOH (aq), Ethanol, Reflux, 2h  2. HCl (aq) to pH 2-3

Caption: Workflow for the synthesis of the target carboxylic acid.

Detailed Experimental Protocol

PART A: Synthesis of Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (Intermediate)

Materials and Reagents

ReagentCAS No.FormulaMW ( g/mol )Amount (mmol)Mass/Volume
(4-Fluorophenyl)hydrazine hydrochloride823-85-8C₆H₈ClFN₂162.6050.08.13 g
Ethyl acetoacetate141-97-9C₆H₁₀O₃130.1455.07.16 g (7.0 mL)
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Catalytic~0.5 mL
Ethanol (Absolute)64-17-5C₂H₆O46.07-100 mL

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (8.13 g, 50.0 mmol) and absolute ethanol (100 mL).[5][6][7]

  • Initiation: Begin stirring the suspension. Add ethyl acetoacetate (7.0 mL, 55.0 mmol) followed by glacial acetic acid (~0.5 mL). The acetic acid serves as a catalyst to facilitate the condensation by protonating the carbonyl oxygen, increasing its electrophilicity.[8]

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the hydrazine starting material indicates reaction completion.

  • Product Isolation: After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature, during which the product may begin to crystallize. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two portions of cold water (2 x 30 mL) to remove any remaining salts and acetic acid, followed by one portion of cold ethanol (20 mL) to remove unreacted starting materials.

  • Drying and Purification: Dry the collected solid in a vacuum oven at 50°C to a constant weight. The crude product is typically of high purity. If necessary, further purification can be achieved by recrystallization from hot ethanol.

    • Expected Yield: 70-85%

    • Appearance: Off-white to pale yellow solid.

PART B: Synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Final Product)

Materials and Reagents

ReagentCAS No.FormulaMW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate330786-37-3C₁₃H₁₃FN₂O₂248.2640.09.93 g
Sodium Hydroxide (NaOH)1310-73-2NaOH40.0080.03.20 g
Ethanol (95%)64-17-5C₂H₆O46.07-80 mL
Deionized Water7732-18-5H₂O18.02-40 mL
Hydrochloric Acid (Conc., ~37%)7647-01-0HCl36.46As needed~7-8 mL

Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate ester (9.93 g, 40.0 mmol) in 80 mL of 95% ethanol.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (3.20 g, 80.0 mmol) in 40 mL of deionized water. Add the NaOH solution to the stirred solution of the ester in the flask. An excess of base is used to ensure the hydrolysis reaction goes to completion.

  • Saponification: Attach a reflux condenser and heat the mixture to reflux for 2 hours. The solution should become homogeneous as the reaction progresses. Monitor the reaction by TLC (3:1 hexane:ethyl acetate) until the starting ester spot has completely disappeared.

  • Acidification and Precipitation: After cooling the reaction mixture to room temperature, carefully pour it into a 400 mL beaker containing 100 mL of cold water. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3 (check with pH paper). This protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.

  • Isolation: Age the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the washings are neutral to pH paper. This step is critical to remove all inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 90-98%

    • Appearance: White crystalline solid.

Safety and Handling Precautions

  • Hydrazine Derivatives: (4-Fluorophenyl)hydrazine hydrochloride is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Acids and Bases: Glacial acetic acid, concentrated hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate care and PPE.

  • Solvents: Ethanol is flammable. Ensure all heating is performed using a heating mantle or water bath, with no open flames nearby.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Kaur, A. (2021) - Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • Fustero, S., et al. - Synthesis of pyrazole-5-carboxylic acid;... ResearchGate. [Link]

  • Ragavan, R. V., et al. (2011) - 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal - Pyrazole synthesis. [Link]

  • Fouad, M., et al. (2019) - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Ge, Z., et al. (2011) - Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. PMC - NIH. [Link]

  • Evers, A., et al. (2024) - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Slideshare - Synthesis of Pyrazole. [Link]

  • MDPI - Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. [Link]

  • MDPI - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications - Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. [Link]

Sources

Application Note: High-Purity Isolation of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive set of protocols for the purification of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid from crude synthetic mixtures. This pyrazole derivative is a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] Achieving high purity is critical for subsequent applications and regulatory compliance. This note details three primary purification methodologies: liquid-liquid acid-base extraction, recrystallization, and flash column chromatography. The causality behind experimental choices is explained, empowering researchers to adapt these protocols to varying scales and impurity profiles.

Introduction and Purification Rationale

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound whose utility in medicinal and materials science is well-documented.[1][3] Synthetic routes to this molecule, often involving condensation reactions followed by hydrolysis, can introduce a variety of impurities.[4][5] These may include unreacted starting materials, isomeric byproducts, or hydrolysis intermediates. The presence of the carboxylic acid functional group is the key to designing an effective purification strategy, as its acidic proton allows for significant changes in solubility based on pH.

The choice of purification method depends on the initial purity of the crude material and the desired final purity. A multi-step approach, combining a bulk purification technique like acid-base extraction or recrystallization with a high-resolution method like chromatography, is often optimal.

Physicochemical Properties for Purification Design
PropertyValue / ObservationSignificance for Purification
Molecular Formula C₁₁H₉FN₂O₂---
Molecular Weight 220.20 g/mol [6]Relevant for chromatography and yield calculations.
Functional Group Carboxylic AcidThe acidic proton allows for selective extraction via pH manipulation.[7][8][9][10][11]
Physical Form SolidEnables purification by recrystallization and isolation by filtration.
Polarity Moderately PolarInfluences choice of solvents for recrystallization and chromatography.

Strategic Approach to Purification

A logical workflow ensures efficient and effective purification. The initial state of the crude material dictates the starting point. For oily or very impure mixtures, an acid-base extraction is recommended as a first-line, high-capacity cleanup step. For mostly solid crude products, direct recrystallization may be sufficient. Flash chromatography is reserved for achieving the highest levels of purity (>99%) or for separating closely related impurities.

Purification_Workflow cluster_start cluster_decision cluster_methods cluster_end Crude Crude Mixture Assess Assess Impurity Profile (TLC, LCMS) Crude->Assess AcidBase Method 1: Acid-Base Extraction Assess->AcidBase High load of neutral/basic impurities Recryst Method 2: Recrystallization Assess->Recryst >85% Purity, crystalline solid Chroma Method 3: Flash Chromatography Assess->Chroma Complex mixture or isomeric impurities AcidBase->Recryst Further Purification Recryst->Chroma Highest Purity Needed Pure Pure Product (>98%) Recryst->Pure Purity Goal Met Chroma->Pure

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the target molecule. By treating an organic solution of the crude mixture with an aqueous base (e.g., sodium hydroxide), the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[8][9] This salt is highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase.[7][11] The aqueous layer is then separated, re-acidified (e.g., with hydrochloric acid), causing the purified carboxylic acid to precipitate out of the solution, ready for collection.[4][8]

Acid_Base_Extraction step1 Step 1 Dissolve Crude in Organic Solvent (e.g., Ethyl Acetate) step2 Step 2 Add Aqueous Base (e.g., 1M NaOH) to Separatory Funnel step1->step2 step3 Step 3 Shake & Vent. Allow Layers to Separate. step2->step3 org_layer Organic Layer Neutral/Basic Impurities step3->org_layer Top Layer (Discard) aq_layer Aqueous Layer Sodium 1-(4-fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate step3->aq_layer Bottom Layer (Keep) step4 Step 4 Drain Aqueous Layer (contains product salt) step5 Step 5 Cool Aqueous Layer in Ice Bath step4->step5 step6 Step 6 Acidify with HCl (aq) until pH ~2. Product Precipitates. step5->step6 step7 Step 7 Isolate Pure Product via Vacuum Filtration step6->step7

Caption: Workflow for purification via acid-base extraction.

Protocol 3.1: Detailed Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer contains the sodium salt of the desired product.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. For maximum yield, re-extract the organic layer with a fresh portion of 1M NaOH and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

Protocol 4.1: Solvent Screening

The selection of an appropriate solvent is the most critical step.

  • Place ~20-30 mg of crude material into several test tubes.

  • Add a small amount (0.5 mL) of a candidate solvent to each tube.

  • Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will show low solubility at low temperatures and high solubility at high temperatures.

Table 4.1: Recrystallization Solvent Candidates
SolventBoiling Point (°C)PolarityObservations & Rationale
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. A water co-solvent may be needed.
Isopropanol 82Polar ProticSimilar to ethanol, may provide different crystal morphology.
Acetonitrile 82Polar AproticCan be effective; its aprotic nature prevents hydrogen bonding competition.
Ethyl Acetate 77Mid-PolarityGood starting point, often used with a non-polar co-solvent like heptane.
Toluene 111Non-PolarMay work if impurities are highly polar. High boiling point requires care.
Protocol 4.2: Bulk Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent (e.g., ethanol).

  • Heating: Heat the mixture to a gentle boil with stirring on a hot plate. Add more solvent in small portions until the solid just dissolves completely. Expert Tip: Avoid adding excess solvent, as this will reduce the final yield.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Method 3: Flash Column Chromatography

Principle: Flash column chromatography is a high-resolution purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[12][13] Silica gel is polar, and polar compounds will adsorb more strongly, eluting more slowly.[13][14] For carboxylic acids, tailing can be an issue due to strong interaction with the acidic silanol groups on the silica surface.[14] This is often mitigated by adding a small amount of a competitive acid, like acetic acid, to the mobile phase.[14]

Protocol 5.1: Mobile Phase Determination
  • Develop a solvent system using Thin-Layer Chromatography (TLC).

  • Spot the crude mixture on a silica gel TLC plate.

  • Elute the plate with various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • The ideal system will show good separation of the product spot from impurities, with the product having an Rf (retention factor) of ~0.2-0.4.

  • Add 0.5-1% acetic acid to the chosen mobile phase to improve peak shape and prevent tailing.

Table 5.1: Suggested Mobile Phase Systems
SystemRatio (v/v)ModifierApplication Notes
Heptane / Ethyl Acetate80:20 to 50:501% Acetic AcidA standard, effective system for moderately polar compounds.[15]
DCM / Methanol99:1 to 95:50.5% Acetic AcidA more polar system for eluting the compound faster or separating from very non-polar impurities.
Protocol 5.2: Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The flow rate can be increased by applying positive pressure ("flash" chromatography).

  • Gradient (Optional): If separation is difficult, a solvent gradient can be employed by gradually increasing the proportion of the polar solvent in the mobile phase.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Purity Assessment

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity as a percentage area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Melting Point: A sharp melting range indicates high purity.

References

  • "Acid-Base Extraction Tutorial." YouTube, uploaded by The Organic Chemistry Tutor, 22 March 2020, [Link].

  • Malen, C., et al. "Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Wang, Z., et al. "Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • "Acid–base extraction." Wikipedia, [Link].

  • "4.8: Acid-Base Extraction." Chemistry LibreTexts, 7 April 2022, [Link].

  • "Acid/Base Extraction in Organic Chemistry." Scribd, [Link].

  • Franke, R., et al. "Method for purifying pyrazoles.
  • "1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid." Autech Scientific, [Link].

  • "Column Chromatography." University of Colorado Boulder, Department of Chemistry, [Link].

  • Zhang, C., et al. "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid." ResearchGate, August 2007, [Link].

  • "3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid." PubChem, [Link].

  • Rostom, S. A. F., et al. "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents." European Journal of Medicinal Chemistry, vol. 38, no. 11-12, 2003, pp. 959-74, [Link].

  • Gherman, A. M., et al. "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." BMC Chemistry, vol. 15, no. 1, 2021, p. 34, [Link].

  • "Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • "Do acid groups bind to the silicagel while doing column chromatography?" ResearchGate, 8 May 2015, [Link].

  • Iaroshenko, V. O., et al. "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids." RSC Advances, vol. 5, no. 1, 2015, pp. 333-340, [Link].

  • Šačkus, A., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, vol. 26, no. 12, 2021, p. 3737, [Link].

  • "Synthesis of pyrazole carboxylic acid intermediate 5..." ResearchGate, [Link].

  • "Tips for Flash Column Chromatography." University of Rochester, Department of Chemistry, [Link].

  • "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry, [Link].

  • Gümüş, M., et al. "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit." Düzce Üniversitesi Bilim ve Teknoloji Dergisi, vol. 6, no. 4, 2018, pp. 838-849, [Link].

  • Tunge, J. A., et al. "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one." Molbank, vol. 2022, no. 4, 2022, p. M1483, [Link].

  • "Silica Gel for Column Chromatography." Sorbead India, 1 July 2023, [Link].

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Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Quantifying 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic compound, serving as a critical intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors.[1][2] Its structural motif is found in a range of biologically active compounds, including potential anti-inflammatory agents and herbicides.[2] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and yield of final products. This involves monitoring its formation during synthesis, assessing its purity, and determining its concentration in various matrices.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, such as trace-level analysis in complex matrices. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations for analytical method validation.[3]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a workhorse for routine analysis in many laboratories due to its robustness, reliability, and cost-effectiveness. The method described below is a reversed-phase HPLC approach, ideal for separating moderately polar compounds like our target analyte. The presence of the aromatic rings in the molecule allows for sensitive detection using a UV detector.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography (C18 Column): The analyte is a moderately polar molecule, making a non-polar stationary phase like C18 the ideal choice for achieving good retention and separation from more polar impurities.

  • Acidified Mobile Phase: The analyte is a carboxylic acid. To ensure a consistent retention time and sharp peak shape, the mobile phase is acidified (e.g., with formic or trifluoroacetic acid).[4] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 column.

  • Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its low UV cutoff, which minimizes interference at the detection wavelength.

  • UV Detection: The conjugated system of the pyrazole and phenyl rings results in strong UV absorbance, allowing for sensitive detection. A wavelength scan would typically be performed on a reference standard to determine the absorbance maximum (λmax), which is expected to be in the 210-260 nm range.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve (e.g., 1-200 µg/mL) B->C E Inject into HPLC System (C18 Column) C->E D Prepare Sample (Dissolve/Extract) D->E F Isocratic/Gradient Elution (Acidified ACN/H2O) E->F G UV Detection (at λmax) F->G H Integrate Peak Area G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Quantify Sample Concentration I->J

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid), analytical grade

  • Methanol (HPLC grade, for cleaning)

  • Volumetric flasks and pipettes (Class A)

  • HPLC vials with septa

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water : Formic Acid (e.g., 60:40:0.1, v/v/v). The exact ratio should be optimized for ideal retention time (typically 3-7 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the maximum absorbance wavelength (λmax), likely around 230 nm.

3. Standard and Sample Preparation:

  • Diluent: Mobile phase or Acetonitrile/Water (50:50).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected sample concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh an amount of the sample expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation (as per ICH Q2(R1) Guidelines): The method must be validated to ensure it is fit for its intended purpose.[3]

Parameter Typical Acceptance Criteria Example Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 1 - 200 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate (n=6): ≤ 2.0%Repeatability: 0.6% Intermediate: 1.2%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10~0.5 µg/mL
Specificity Peak purity index > 990; No interference from placebo/blankConfirmed

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., soil, water, biological fluids) or for impurity profiling, LC-MS/MS is the method of choice.[5] The technique's ability to use Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating matrix interference.[6]

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): The carboxylic acid group on the analyte makes it readily ionizable. ESI is a soft ionization technique perfect for such molecules. It will be operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M-H]⁻ precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3), we create a highly specific MRM transition. This filters out noise and co-eluting compounds that may have the same mass as the parent ion but do not produce the same characteristic fragment.

  • Stable Isotope Labeled Internal Standard (SIL-IS): For the most accurate quantification, especially in complex matrices, a SIL-IS (e.g., ¹³C₆- or D₄-labeled analog) is recommended. It co-elutes with the analyte and experiences the same matrix effects, allowing for precise correction of any signal suppression or enhancement. If a SIL-IS is unavailable, a structurally similar compound can be used.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Soil, Water, Plasma) B Spike with Internal Standard A->B C Liquid-Liquid or Solid-Phase Extraction (SPE) B->C D Evaporate & Reconstitute in Mobile Phase C->D E Inject into UPLC/HPLC (C18 Column) D->E F Gradient Elution E->F G ESI Source (Negative Mode) F->G H Tandem MS (QqQ) MRM Detection G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Area Ratio (Analyte/IS) I->J K Quantify using Calibration Curve J->K

Sources

Application Note: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 943863-70-5) as a functional building block in Material Science . While historically categorized as a pharmaceutical intermediate (e.g., for p38 MAP kinase inhibitors), its unique structural motifs—a rigid pyrazole core, a coordinating carboxylate tail, and a hydrophobic fluorinated pendant—render it an ideal ligand for Reticular Chemistry and Pharmaceutical Solid-State Engineering .

Key Applications:

  • Metal-Organic Frameworks (MOFs): Use as a monotopic or bridging ligand to introduce hydrophobicity and fluorine-specific interactions into porous networks.

  • Crystal Engineering: Exploiting C-H···F and π-π stacking interactions to control polymorphism in active pharmaceutical ingredients (APIs).

  • Surface Modification: Corrosion inhibition via adsorption on metallic substrates.

Chemical Profile & Material Relevance

PropertySpecificationMaterial Science Significance
Molecular Formula C₁₁H₉FN₂O₂High atom economy for coordination networks.
Functional Groups -COOH, Pyrazole-N, -F-COOH: Primary metal coordination site.-F: Induces hydrophobicity; directs crystal packing via weak interactions.N-Heterocycle: Secondary coordination or H-bond acceptor.
Geometry Angled (V-shape potential)The 1,5-substitution pattern creates a steric "kink," preventing flat packing and encouraging porous or helical architectures.
pKa (Calc) ~3.5 (COOH)Readily deprotonated under mild solvothermal conditions to form anionic linkers.

Application I: Synthesis of Fluorinated Metal-Organic Frameworks (MOFs)

Rationale

The incorporation of fluorine into MOFs enhances hydrolytic stability and gas selectivity (e.g., CO₂ over N₂). This ligand serves as a "capping agent" or a structural linker (if the pyrazole nitrogen participates) to line the pore surfaces with hydrophobic fluorophenyl groups.

Protocol: Solvothermal Synthesis of Zn(II)-Fluoro-Pyrazole Framework

Objective: To synthesize a crystalline coordination polymer featuring hydrophobic channels.

Reagents:

  • Ligand: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (0.5 mmol)

  • Metal Source: Zn(NO₃)₂·6H₂O (0.5 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (3:1 v/v)

  • Modulator: Pyridine (Optional, 2 drops to slow crystallization)

Step-by-Step Methodology:

  • Pre-mixing: In a 20 mL scintillation vial, dissolve 110 mg of the Ligand in 6 mL of DMF/Ethanol mixture. Sonicate for 5 minutes until clear.

  • Metal Addition: Add 148 mg of Zn(NO₃)₂·6H₂O to the solution. Stir for 10 minutes.

  • Solvothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal tightly.

  • Heating Profile:

    • Ramp: 1°C/min to 100°C.

    • Hold: 100°C for 48 hours.

    • Cool: 0.1°C/min to Room Temperature (Slow cooling is critical for single-crystal growth).

  • Isolation: Filter the resulting colorless block crystals. Wash with fresh DMF (3x) and Ethanol (3x).

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by vacuum drying at 80°C for 12 hours.

Self-Validating Checkpoint:

  • Success: Formation of defined, transparent crystals.

  • Failure (Precipitate): Reaction too fast. Add more acid modulator (HNO₃) or lower temperature to 85°C.

Workflow Diagram (DOT)

MOF_Synthesis Start Reagent Prep Mix Dissolution & Mixing (DMF/EtOH) Start->Mix Sonicate Autoclave Solvothermal Reaction 100°C, 48h Mix->Autoclave Seal in Teflon Cool Slow Cooling (0.1°C/min) Autoclave->Cool Crystallization Wash Solvent Exchange (Activation) Cool->Wash Filter Analyze PXRD & BET Analysis Wash->Analyze Dry

Figure 1: Solvothermal synthesis workflow for fluorinated coordination polymers.

Application II: Pharmaceutical Solid-State Engineering

Rationale

For drug development professionals, this molecule serves as a model for studying polymorphism driven by fluorine interactions. The C-H···F interaction is a "supramolecular synthon" that can direct the packing of molecules into specific lattices, influencing solubility and bioavailability.

Protocol: Polymorph Screening via Solvent-Assisted Grinding (LAG)

Objective: To identify stable solid forms and solvates.

Methodology:

  • Preparation: Weigh 50 mg of the compound into a stainless steel grinding jar.

  • Solvent Selection: Select 5 solvents with varying polarity (Methanol, Acetone, Toluene, Ethyl Acetate, Water).

  • Grinding: Add 10 µL of solvent (catalytic amount) and one 7mm steel ball.

  • Process: Grind at 25 Hz for 20 minutes using a Retsch mixer mill.

  • Analysis: Immediately analyze via Powder X-Ray Diffraction (PXRD) to detect new phases compared to the starting material.

Data Interpretation:

  • Form A (Kinetic): Often obtained from fast evaporation or precipitation.

  • Form B (Thermodynamic): Often obtained from slurry or LAG with non-polar solvents (driven by F···F or C-H···F stacking).

Mechanistic Insight: The Fluorine Effect

The 4-fluorophenyl moiety is not merely a passive side group. In material design, it functions through Polar Hydrophobicity .

  • Electronic Effect: The electronegative fluorine withdraws electron density from the phenyl ring, altering the quadrupole moment and enhancing π-π stacking interactions with electron-rich aromatic systems (e.g., in co-crystals).

  • Steric Shielding: The C-F bond length (1.35 Å) is intermediate between C-H and C-OH, allowing it to block metabolic sites (in drugs) or prevent water clustering (in materials) without imposing massive steric bulk.

Interaction Logic Diagram (DOT)

Interactions Ligand 1-(4-F-phenyl)-3-methyl -pyrazole-5-COOH COOH Carboxylic Acid (Donor/Acceptor) Ligand->COOH F_Group 4-Fluorophenyl (Hydrophobic/Polar) Ligand->F_Group Py_Ring Pyrazole Core (Rigid Scaffold) Ligand->Py_Ring Metal Metal Coordination (Zn, Cu, Co) COOH->Metal Coordination Bond HBond Hydrogen Bonding (Supramolecular) COOH->HBond Dimer Formation F_Group->HBond Weak C-H...F Stacking Pi-Pi Stacking (Crystal Packing) F_Group->Stacking Quadrupole Effect Py_Ring->Stacking

Figure 2: Mechanistic map of supramolecular and coordination interactions utilized in material synthesis.

References

  • El Boutaybi, M., et al. "Importance of pyrazole carboxylic acid in MOFs preparation." Arabian Journal of Chemistry and Environmental Research, vol. 6, no. 1, 2019, pp. 94-103.[1] Link

  • Ragavan, R. V., et al. "1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one." Acta Crystallographica Section E, vol. 66, no. 10, 2010. Link (Demonstrates crystal packing of closely related fluorophenyl-pyrazole analogs).

  • Bondi, A. "Van der Waals Volumes and Radii." Journal of Physical Chemistry, vol. 68, no. 3, 1964, pp. 441–451.
  • Zhou, H. C., Long, J. R., & Yaghi, O. M. "Introduction to Metal-Organic Frameworks."[1] Chemical Reviews, vol. 112, no.[1] 2, 2012, pp. 673–674.[1] Link

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Troubleshooting & Optimization

preventing byproduct formation in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this classic yet powerful reaction. Here, we will address common challenges, particularly the formation of byproducts, and provide expert-backed solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I synthesize the desired isomer selectively?

A1: This is the most common challenge in Knorr pyrazole synthesis. Regioisomer formation occurs because the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound exhibit different reactivities, and either nitrogen atom of a substituted hydrazine can initiate the nucleophilic attack.[1][2] Controlling this selectivity is key to a successful synthesis.

Root Cause Analysis & Solutions:

The outcome of the initial nucleophilic attack is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions.[2]

  • Mechanism Insight: Under acidic conditions, the reaction typically proceeds via the formation of a hydrazone intermediate.[3][4] The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less hindered or electronically activated) carbonyl carbon. The subsequent cyclization and dehydration yield the pyrazole.[4][5]

  • Strategic Solutions to Enhance Regioselectivity:

    • pH Control (The Primary Lever): The pH of the reaction medium is critical.

      • Acidic Conditions (e.g., acetic acid): Generally favor the attack of the hydrazine's terminal nitrogen (NH2) onto the more reactive ketone carbonyl over an ester or a sterically hindered ketone.[3][5] This is because the ketone oxygen is more readily protonated, activating the carbonyl carbon for attack.[3]

      • Neutral or Basic Conditions: Can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, sometimes leading to the opposite regioisomer. At pH 7, the cyclization step to form the pyrazole can be inhibited, trapping the hydrazone intermediate.[3]

    • Exploit Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will sterically direct the initial attack to the less hindered carbonyl group.[2]

    • Leverage Electronic Effects: An electron-withdrawing group (like CF₃) on the dicarbonyl will significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for nucleophilic attack.[6]

    • Solvent Choice: The solvent can dramatically influence selectivity. For instance, fluorinated alcohols like trifluoroethanol (TFE) have been shown to improve regioselectivity compared to standard solvents like ethanol.[2][7]

The following diagram illustrates the competing pathways leading to regioisomer formation.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) Attack_C1 Attack at Carbonyl 1 (More Reactive) Dicarbonyl->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 (Less Reactive) Dicarbonyl->Attack_C2 Path B Hydrazine Substituted Hydrazine (R2-NH-NH2) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Hydrazone Int. A Attack_C1->Intermediate_A Forms Product_A Regioisomer A Intermediate_A->Product_A Cyclizes & Dehydrates Intermediate_B Hydrazone Int. B Attack_C2->Intermediate_B Forms Product_B Regioisomer B Intermediate_B->Product_B Cyclizes & Dehydrates

Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.

Q2: My reaction is sluggish, and the yield is low even after prolonged reaction time. What should I check?

A2: Low yield and slow reaction rates often point to suboptimal reaction conditions or issues with starting material purity.

Troubleshooting Workflow:

  • Verify Starting Material Purity:

    • 1,3-Dicarbonyl: These compounds can exist as a mixture of keto and enol tautomers. Ensure the desired tautomer is present or that the reaction conditions facilitate its formation. Impurities from the synthesis of the dicarbonyl can also interfere.

    • Hydrazine: Hydrazine and its derivatives are susceptible to oxidation. Use freshly opened bottles or purify stored material if necessary. Hydrazine hydrate concentration can also vary.

  • Optimize Catalysis:

    • The reaction is typically acid-catalyzed.[4][8] Glacial acetic acid is common.[9] Ensure you are using a catalytic amount. Too much acid can lead to side reactions, while too little will result in a slow conversion.

    • Recent studies have shown that autocatalysis can occur, complicating the kinetics.[10][11]

  • Adjust Temperature: While heating is generally required (e.g., 100°C), excessive temperatures can cause degradation of starting materials or the final product.[9] Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition.

  • Consider Intermediate Trapping: Under certain conditions (e.g., neutral pH), the reaction can stall at the hydrazone or hydroxylpyrazolidine intermediate stage.[3][10] Re-acidifying the mixture can often drive the reaction to completion by promoting the final dehydration step.

G Start Low Yield / Sluggish Reaction Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Catalyst Optimize Acid Catalyst Start->Check_Catalyst Check_Temp Adjust Temperature Start->Check_Temp Check_Intermediate Check for Trapped Intermediate Start->Check_Intermediate Solution_Purity Purify/Use Fresh Reagents Check_Purity->Solution_Purity Solution_Catalyst Titrate Catalyst Concentration Check_Catalyst->Solution_Catalyst Solution_Temp Run Temp Screen (Monitor by TLC) Check_Temp->Solution_Temp Solution_Intermediate Adjust pH to Promote Dehydration Check_Intermediate->Solution_Intermediate

Caption: Troubleshooting workflow for low yield in Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Knorr pyrazole synthesis?

A1: The Knorr synthesis is a cyclocondensation reaction.[1][12] The widely accepted mechanism involves three key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and is acid-catalyzed, proceeding through a carbinolamine intermediate which then dehydrates to form a hydrazone.[4][5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This forms a five-membered heterocyclic intermediate, often a hydroxylpyrazolidine.[10]

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule from this intermediate to form the stable, aromatic pyrazole ring.[10]

Q2: Besides regioisomers, are there other common byproducts I should be aware of?

A2: Yes. While regioisomers are the primary concern with unsymmetrical substrates, other byproducts can form:

  • Di-addition Products: It has been observed that a second molecule of hydrazine can add to the intermediate, forming a di-addition byproduct.[10] This is more likely if a large excess of hydrazine is used.

  • Self-Condensation of Dicarbonyl: Under harsh acidic or basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions, leading to polymeric or resinous materials that complicate purification.

  • Furan Derivatives: In strongly acidic conditions, 1,4-dicarbonyls (which can be related to the Paal-Knorr synthesis) are known to form furan byproducts. While less common in the pyrazole synthesis, extreme pH could potentially favor side reactions.[13]

Q3: How do I choose the right starting materials to favor a single regioisomer?

A3: The principle of "directing effects" is paramount. To achieve high regioselectivity, you need a significant electronic or steric difference between the two carbonyl groups.

Substituent (R) on 1,3-Dicarbonyl Effect on Adjacent Carbonyl Predicted Outcome Rationale
-CF₃ (Trifluoromethyl)Strong Electron-WithdrawingAttack at CF₃-adjacent carbonyl is highly favored.Increases the electrophilicity of the adjacent carbon, making it a prime target for the nucleophile.[6]
-COOEt (Ester) vs. -CH₃ (Ketone)Ketone is more reactiveAttack at the ketone carbonyl is favored.Ketones are generally more electrophilic than esters.[5]
-tBu (tert-Butyl)High Steric HindranceAttack at the less hindered carbonyl is favored.The bulky group physically blocks the approach of the hydrazine nucleophile.[2]
-Ph (Phenyl) vs. -CH₃ (Methyl)Phenyl is bulkierAttack at the methyl-ketone is generally favored.Primarily a steric effect, though electronic resonance can also play a minor role.

Best-Practice Experimental Protocol

This protocol describes a highly regioselective synthesis of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, demonstrating the principles discussed.

Objective: To synthesize a single pyrazole regioisomer by leveraging the strong electron-withdrawing effect of a trifluoromethyl group.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (TFPD)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10 mmol) in ethanol (20 mL).

  • Add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) to the solution at room temperature.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate / 70% hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (50 mL) with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel, washing with cold water (2 x 10 mL).

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Self-Validation: The success of this protocol relies on the predictable reactivity difference. The C4 carbonyl (adjacent to -CH₃) and the C2 carbonyl (adjacent to -CF₃) have vastly different electrophilicities. The strong electron-withdrawing nature of the -CF₃ group makes the C2 carbon the exclusive site of initial attack by the phenylhydrazine, leading to a single regioisomeric product with high fidelity.

References
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]

  • Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6650. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Recherche, K., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11649–11654. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2023). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2505-2513. [Link]

  • Slideshare. (2023). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Unknown Source. Knorr Pyrazole Synthesis. [Link]

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

Sources

reaction monitoring techniques for the synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing and monitoring the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid scaffold. Unlike generic pyrazole synthesis, this target presents unique regio-control and impurity profiling challenges due to the fluorinated aryl group and the asymmetry of the dicarbonyl precursor.

Module 1: Regioselectivity & Isomer Differentiation

User Query: "I am observing two close-eluting peaks on my HPLC during the cyclization step. How do I identify which one is the target 3-methyl-5-carboxylic acid isomer versus the 5-methyl-3-carboxylic acid impurity?"

Technical Diagnosis

The reaction of 4-fluorophenylhydrazine with ethyl acetopyruvate (or similar unsymmetrical 1,3-dicarbonyls) is governed by the Knorr Pyrazole Synthesis mechanism. The regioselectivity is dictated by the initial attack of the hydrazine's terminal nitrogen (


) on the dicarbonyl's most electrophilic center.
  • Path A (Target): Attack on the ester-adjacent ketone

    
     yields 3-methyl isomer.
    
  • Path B (Impurity): Attack on the acetyl ketone

    
     yields 5-methyl isomer.
    

Because the electronic difference between the two carbonyls is subtle, mixtures are common. You cannot rely solely on retention time without a standard.

Troubleshooting Protocol
StepActionTechnical Rationale
1 Run 1H-NMR (NOE) Gold Standard. Perform a 1D-NOE (Nuclear Overhauser Effect) experiment. Irradiate the methyl group signal. • Target (3-Me): NOE observed between Methyl and H4 proton only. • Isomer (5-Me): NOE observed between Methyl and the Ortho-protons of the 4-Fluorophenyl ring.
2 Check 19F-NMR The fluorine atom is a sensitive probe. The chemical shift (

) will differ by 0.5–2.0 ppm between isomers due to the different spatial proximity of the carbonyl group vs. the methyl group to the N-aryl ring [1].
3 HPLC Optimization Use an acidic mobile phase (0.1% Formic Acid). Pyrazole carboxylic acids are amphoteric but primarily acidic. Low pH suppresses ionization (

), sharpening peaks and improving resolution between isomers [2].
Visual Workflow: Isomer Identification

IsomerID Sample Crude Reaction Mixture HPLC HPLC Screening (C18, Acidic pH) Sample->HPLC Result Two Peaks Observed HPLC->Result Isolation Isolate Peaks (Prep HPLC/Flash) Result->Isolation NMR_NOE 1D-NOE NMR Experiment Isolation->NMR_NOE Decision NOE Signal Analysis NMR_NOE->Decision Target Target: 3-Me (NOE: Me ↔ H4) Decision->Target Me-H4 Interaction Impurity Impurity: 5-Me (NOE: Me ↔ Ar-H) Decision->Impurity Me-Aryl Interaction

Figure 1: Decision tree for definitively assigning pyrazole regiochemistry using NOE NMR spectroscopy.

Module 2: Monitoring Hydrolysis & Reaction Completion

User Query: "My TLC shows the starting ester is gone, but the product spot is streaking or stuck at the baseline. How do I accurately monitor the hydrolysis to the acid?"

Technical Diagnosis

The target molecule is a pyrazole carboxylic acid .

  • Polarity: The carboxylic acid is highly polar and forms strong hydrogen bond dimers. On standard silica TLC plates, it will adsorb strongly (streak) or not move.

  • Solubility: The free acid often has poor solubility in non-polar solvents (DCM/Hexanes) compared to the ester precursor.

Troubleshooting Protocol

Method A: Modified TLC System

  • Eluent: Ethyl Acetate / Methanol / Acetic Acid (90:10:1).

  • Rationale: The acetic acid protonates the silica surface and the analyte, preventing "tailing" caused by the interaction of the carboxylate with the stationary phase.

  • Visualization: UV (254 nm). The fluorophenyl ring provides strong absorbance.

Method B: HPLC Shift Monitoring Do not rely on disappearance of the ester alone. Monitor the appearance of the acid.

  • Shift: The Acid product will elute earlier (lower

    
    ) than the Ester precursor on a standard C18 Reverse Phase column due to increased polarity.
    
  • Confirmation: Spiking the HPLC vial with a small amount of pure starting material can confirm conversion if peaks are close.

Module 3: Genotoxic Impurity Control (Safety)

User Query: "We are moving to scale-up. How do we monitor residual 4-fluorophenylhydrazine? It is a known genotoxin."[1][2]

Technical Diagnosis

Aryl hydrazines are structural alerts for genotoxicity (GTI). Regulatory limits (ICH M7) often require control to low ppm levels. Direct HPLC monitoring is difficult because hydrazines lack strong chromophores and are polar/unstable.[1][2]

Recommended Protocol: Derivatization HPLC

You must derivatize the hydrazine to stabilize it and increase UV sensitivity.

  • Reagent: 2-Hydroxy-1-naphthaldehyde (HNA) or Benzaldehyde.

  • Reaction: Hydrazine + Aldehyde

    
     Hydrazone (Stable, highly UV active).
    
  • Detection: The resulting hydrazone has a high extinction coefficient and shifts the

    
     away from the pyrazole product matrix [3].
    
Visual Workflow: Trace Hydrazine Analysis

GTI_Monitoring Sample Reaction Aliquot (Contains Trace Hydrazine) Deriv Add Derivatizing Agent (2-OH-1-naphthaldehyde) Sample->Deriv React Incubate (Formation of Hydrazone) Deriv->React HPLC HPLC Analysis (Detection @ 406 nm) React->HPLC Quant Quantify vs Standard Curve (Limit of Det: <1 ppm) HPLC->Quant

Figure 2: Workflow for the sensitive detection of residual hydrazine via pre-column derivatization.

Module 4: The "Fluorine Factor" (Expert Insight)

User Query: "I see small extra peaks in the aromatic region of the 1H NMR, but the HPLC looks clean. What is happening?"

Technical Diagnosis

You may be observing defluorination or SNAr side reactions .

  • Risk Factor: If your cyclization or hydrolysis uses strong bases (e.g., NaOH, NaOEt) at high temperatures, the fluorine on the phenyl ring (activated by the electron-withdrawing pyrazole) can undergo Nucleophilic Aromatic Substitution (

    
    ), replacing -F with -OEt or -OH.
    
Self-Validating Check: 19F-NMR

Run a non-decoupled 19F-NMR.

  • Main Peak: ~ -110 to -120 ppm (typical for fluoro-aryl).

  • Impurity: If the fluorine is lost, this peak disappears. If the fluorine environment changes (e.g., regioisomer), you will see a satellite peak shifted by <2 ppm.

  • Advantage: 19F NMR is much cleaner than 1H NMR; usually, only the product and fluorinated impurities show up, eliminating solvent/aliphatic noise [4].

Summary of Analytical Specifications
ParameterMethodAcceptance Criteria / Note
Identity (Regio) 1D-NOE NMRInteraction: Methyl

H4 (Target) vs. Methyl

Ar-H (Isomer).
Reaction Progress HPLC-UV (Acidic)Shift to lower retention time; disappearance of ester.
GTI (Hydrazine) HPLC (Derivatized)NMT (Not More Than) calculated safety limit (e.g., 10 ppm).
Fluorine Integrity 19F-NMRSingle major peak; absence of defluorinated byproducts.
References
  • Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Pyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Liu, D., et al. (2016).[1][2] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Claramunt, R. M., et al. (2008).[3] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. CSIC.[4][5] Available at: [Link]

Sources

managing autocatalysis in pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Managing Autocatalysis in Pyrazole Synthesis Reactions

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of pyrazole derivatives, particularly those involving the Knorr synthesis and related methodologies. Here, we address common issues related to autocatalysis, offering in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the reaction dynamics to empower you to achieve consistent, safe, and high-yielding results.

Introduction: The Double-Edged Sword of Autocatalysis

The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is prized for its efficiency.[1][2] However, its kinetics can be unexpectedly complex, often exhibiting autocatalysis.[3] In an autocatalytic reaction, a product of the reaction also acts as a catalyst for that same reaction. In the context of the Knorr synthesis, the pyrazole product itself or intermediates can catalyze the reaction, often through proton transfer mechanisms that accelerate key steps like dehydration.[4]

This autocatalytic behavior can lead to a desirable rapid increase in reaction rate, but it can also be a significant source of experimental problems if not properly managed. An uncontrolled autocatalytic reaction can manifest as:

  • Poor Reproducibility: Minor variations in initial conditions (e.g., moisture, trace acidity, mixing efficiency) can lead to significant differences in reaction induction time and overall rate.

  • Runaway Reactions: The reaction rate can accelerate exponentially, causing a rapid increase in temperature (exotherm) that exceeds the cooling capacity of the reactor, leading to solvent boiling, pressure buildup, and compromised safety.

  • Impurity Formation: Temperature spikes can promote side reactions and degradation of sensitive reagents, such as the hydrazine, leading to discoloration (often yellow or red) and a complex product mixture that complicates purification.[5]

This guide provides the expertise to transform autocatalysis from a potential liability into a controlled and advantageous feature of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Question 1: My pyrazole synthesis is not reproducible. Sometimes it starts immediately, and other times there's a long induction period. Why is this happening and how can I fix it?

Answer:

This is a classic sign of an uncontrolled autocatalytic reaction. The induction period is the time it takes for a sufficient concentration of the catalytic product to build up and accelerate the reaction. Variations in this period are often due to inconsistent initial concentrations of the true catalytic species, which is often a protonated intermediate or the product itself.

Causality: The key steps in Knorr pyrazole synthesis, such as imine formation and the final dehydration to the aromatic pyrazole, are acid-catalyzed.[1][4] The pyrazole product is basic at the N-2 position and can be protonated, forming a species that can act as a proton shuttle, thus catalyzing the reaction. Trace amounts of acid or water in your starting materials or solvent can protonate the first few molecules of pyrazole formed, initiating the catalytic cycle inconsistently.

Solution: Controlled Acid Catalysis

Instead of relying on incidental catalysis, take control by adding a specific, measured amount of a weak acid catalyst. This ensures the reaction starts consistently and is less sensitive to trace impurities.

ParameterRecommendationRationale
Catalyst Glacial Acetic AcidA weak acid is sufficient to catalyze the reaction without causing degradation of acid-sensitive functional groups.[6]
Loading 3-5 drops per 3 mmol of reactant, or ~5-10 mol%Provides a consistent initial catalytic rate, overriding variations from trace impurities.[6]
Control Ensure starting materials are of consistent quality.Minimizes variability in adventitious acid or base content.

Question 2: My reaction starts slowly and then suddenly becomes very hot, sometimes boiling the solvent. How can I prevent this thermal runaway?

Answer:

This dangerous situation is a direct consequence of the exponential rate increase characteristic of autocatalysis combined with the exothermic nature of the condensation and cyclization steps.[7] As the reaction generates its own catalyst, the rate and heat output can rapidly spiral out of control.

Causality: The initial slow phase is the non-catalyzed or background-rate reaction. Once the pyrazole concentration reaches a critical threshold, the autocatalytic pathway dominates, leading to a rapid acceleration in reaction rate and heat generation. If this heat cannot be dissipated effectively, a thermal runaway occurs.

Solutions: Proactive Thermal Management

  • Controlled Reagent Addition: Do not mix all reagents at once. Add one of the key reagents (e.g., the hydrazine) slowly and portion-wise to the solution of the other reagent (the 1,3-dicarbonyl). This allows you to control the overall reaction rate by limiting the amount of reactant available at any given time.

  • Efficient Cooling: Run the reaction in an ice bath, especially during the initial addition of reagents. This provides a thermal sink to absorb the heat generated and prevents the temperature from rising uncontrollably.[7]

  • Dilution: Using an adequate amount of an appropriate solvent (e.g., ethanol, 1-propanol) increases the thermal mass of the system, helping to absorb heat and buffer temperature changes.[6]

Workflow for Preventing Thermal Runaway

G cluster_prep Preparation cluster_addition Controlled Addition cluster_reaction Reaction & Monitoring A Combine 1,3-Dicarbonyl, Solvent, and Acid Catalyst in Reaction Flask B Place Flask in Ice/Water Bath A->B C Add Hydrazine Solution Dropwise or in Portions B->C D Monitor Internal Temperature C->D D->C Adjust Addition Rate to Maintain Temp E Allow to Stir at 0-5 °C D->E F Slowly Warm to Room Temperature or Heat (if required) E->F G Monitor by TLC for Completion F->G

Caption: Workflow for controlled reagent addition to manage exotherms.

Question 3: My reaction mixture turns dark yellow or red, and the final product is difficult to purify. What is causing these impurities?

Answer:

Discoloration is often a sign of side reactions or degradation, frequently involving the hydrazine starting material, which can be unstable.[5] These issues are significantly worsened by the high temperatures that can result from uncontrolled autocatalysis.

Causality: Hydrazines can undergo oxidation and other decomposition pathways, especially at elevated temperatures and in the presence of acid. The resulting impurities are often colored and can be challenging to separate from the desired pyrazole product. An uncontrolled exotherm provides the energy needed to activate these undesirable reaction pathways.

Solutions: Optimizing Reaction Conditions for Purity

  • Strict Temperature Control: As detailed in the previous question, maintaining a low and stable reaction temperature is the most critical factor in preventing the formation of thermal degradation products.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions of the hydrazine.

  • pH Optimization: The pH of the reaction is crucial. While acidic conditions are needed, highly acidic conditions can degrade reactants. Neutral or basic conditions (pH > 7) can stall the reaction at the hydrazone intermediate stage, preventing cyclization to the pyrazole.[4] A weak acid like acetic acid typically provides the optimal balance.

  • Purification Strategy: If impurities are still present, consider a silica gel plug filtration to remove baseline-colored impurities before a full column chromatography or recrystallization. A wash with a non-polar solvent like toluene can sometimes remove colored impurities.[5]

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for a Knorr pyrazole synthesis? A: The optimal pH is generally weakly acidic. Acidic conditions are required to catalyze both the initial imine/hydrazone formation and the subsequent cyclization/dehydration step.[4] However, at neutral or basic pH, the final cyclization can be inhibited, trapping the hydrazone intermediate. Very strong acid can lead to reactant degradation. Using a weak acid like acetic acid in a solvent like ethanol is a common and effective strategy.[6]

Q: Can I run the reaction without any added acid? A: Yes, sometimes the reaction proceeds without added acid, but this is the primary cause of irreproducibility. This "uncatalyzed" reaction often relies on trace acidic impurities or the slow, initial formation of the pyrazole product to initiate the autocatalytic cycle. For consistent results, adding a controlled amount of catalyst is strongly recommended.

Q: How does the choice of 1,3-dicarbonyl and hydrazine affect the reaction? A: The electronics and sterics of your substrates are very important. Highly reactive ketones will condense faster than esters.[7] The nucleophilicity of the hydrazine is also key; electron-withdrawing groups on an aryl hydrazine will slow the reaction. This interplay also governs regioselectivity when using unsymmetrical dicarbonyls, as the more nucleophilic nitrogen of the hydrazine will typically attack the more electrophilic carbonyl carbon first.[7]

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against your starting materials (1,3-dicarbonyl and hydrazine). The pyrazole product is typically more polar than the dicarbonyl but its Rf value will vary greatly depending on substitution. The disappearance of the limiting starting material is a good indicator of reaction completion.[6]

Experimental Protocols

Protocol 1: Controlled Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol incorporates the principles of controlled addition and catalysis to ensure a safe and reproducible synthesis.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid

  • Ice/water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with condenser

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and ethanol (approx. 3-5 mL per mmol of ethyl acetoacetate).

  • Add 3-5 drops of glacial acetic acid to the mixture.

  • Place the flask in an ice/water bath and begin stirring. Allow the solution to cool to 0-5 °C.

  • Slowly, add the phenylhydrazine (1.05 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C. A slight exotherm may be observed.[7]

  • After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. If necessary, gently heat the reaction to 60-80 °C to drive it to completion.[6]

  • Monitor the reaction by TLC until the ethyl acetoacetate spot has disappeared.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by vacuum filtration. If not, the product can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or chromatography.

Diagram: The Autocatalytic Cycle in Knorr Pyrazole Synthesis

G cluster_autocatalysis Autocatalytic Loop Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone/ Hemiaminal Intermediate Reactants->Intermediate Slow, Uncatalyzed Condensation Product Pyrazole (P) Intermediate->Product Slow, Uncatalyzed Dehydration Intermediate->Product FAST, Catalyzed Dehydration Catalyst Protonated Pyrazole (P-H+) Product->Catalyst Protonation by Trace Acid (H+) Catalyst->Intermediate Proton Donation

Sources

Validation & Comparative

A Comparative Analysis of Anti-Inflammatory Activity: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid versus Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent therapeutic agents.[1] This guide provides a comparative overview of the well-established selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, and the investigational compound, 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. While celecoxib's mechanism and efficacy are well-documented, this guide will explore the potential anti-inflammatory activity of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid based on the known structure-activity relationships of related pyrazole derivatives.

Introduction to the Compounds

Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation in conditions such as arthritis.[2] Its therapeutic efficacy is attributed to the selective inhibition of COX-2.[3]

Caption: Core structures of Celecoxib and the pyrazole carboxylic acid derivative.

Mechanism of Action: The Role of COX-2 in Inflammation

Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[2] This conversion is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.

Celecoxib's anti-inflammatory effect stems from its selective inhibition of COX-2.[3] By binding to the COX-2 enzyme, celecoxib prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.[2] The selectivity for COX-2 over COX-1 is a key feature of celecoxib, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

For 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, the primary mechanism of anti-inflammatory activity is also hypothesized to be through the inhibition of COX enzymes. The pyrazole nucleus is a common feature in many COX inhibitors.[5] The presence of the carboxylic acid group is also a common feature in many traditional NSAIDs and may contribute to its binding to the active site of COX enzymes. The precise selectivity for COX-2 over COX-1 would need to be determined through experimental assays.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Likely Inhibits

Caption: The COX-2 pathway and points of inhibition.

Comparative Anti-inflammatory Activity: A Data-Driven Perspective

The anti-inflammatory potency of COX inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro COX-2 Inhibition

CompoundCOX-2 IC50COX-1 IC50Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib40 nM - 6.8 µM82 µM~7-2050[3][6]
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acidNot AvailableNot AvailableNot Available

Note: The wide range of reported IC50 values for celecoxib can be attributed to variations in experimental conditions, such as the source of the enzyme and the assay methodology.

While specific IC50 data for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is not available, studies on structurally similar pyrazole carboxylic acid derivatives have demonstrated significant anti-inflammatory activity. For instance, certain pyrazolylthiazole carboxylic acid derivatives have shown potent in vivo anti-inflammatory effects in the carrageenan-induced paw edema model.[7]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose% Inhibition of EdemaReference(s)
Celecoxib20 mg/kg~75%[8]
Pyrazole-pyrazoline derivativesNot Specified28.6-30.9%[9]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesNot SpecifiedPotent Activity[10]

Note: The data presented for pyrazole derivatives are from different studies and may not be directly comparable to celecoxib due to variations in experimental protocols.

Experimental Protocols for Assessing Anti-inflammatory Activity

To empirically determine and compare the anti-inflammatory activities of novel compounds like 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid against a standard like celecoxib, standardized in vitro and in vivo assays are essential.

In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Principle: The assay measures the production of prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzyme, using a fluorometric probe. Inhibition of the enzyme results in a decreased fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Compound Preparation: Dissolve the test compounds (1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid and celecoxib) and a vehicle control in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC50 value.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or vehicle control to their respective wells.

  • Incubation: Incubate the plate to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Signal Detection: After a specific incubation period, add the COX probe. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a specified period.

  • Grouping and Fasting: Divide the animals into groups: a control group, a standard group (receiving celecoxib), and test groups (receiving different doses of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds, celecoxib, or the vehicle to the respective groups via an appropriate route (e.g., oral gavage).

  • Induction of Edema: After a specific time to allow for drug absorption, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

in_vivo_workflow start Start: Animal Acclimatization grouping Grouping and Fasting start->grouping administration Compound Administration (Vehicle, Celecoxib, Test Compound) grouping->administration induction Carrageenan Injection (Induction of Edema) administration->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End: Evaluation of Anti-inflammatory Activity analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Discussion and Future Perspectives

Celecoxib is a well-established selective COX-2 inhibitor with proven anti-inflammatory efficacy. Its pyrazole core is a key structural feature contributing to its activity.[11] 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, sharing the pyrazole scaffold, represents a class of compounds with demonstrated potential for anti-inflammatory effects. The presence of a carboxylic acid moiety is a common feature in many NSAIDs and may influence its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the comprehensive in vitro and in vivo evaluation of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Determining its IC50 values for both COX-1 and COX-2 is crucial to ascertain its potency and selectivity. Furthermore, in vivo studies using models like the carrageenan-induced paw edema assay will provide valuable insights into its efficacy and potential as a novel anti-inflammatory agent.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry, 14(7), 1335-1354. [Link]

  • IC50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]

  • Uludag, M. O., et al. (2016). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 25(8), 1636-1651. [Link]

  • Benchekroun, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6263. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules, 26(16), 4983. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1697. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2013). European Journal of Pharmacology, 701(1-3), 146-154. [Link]

  • 1-phenyl-1H-pyrazole Derivatives With Antiinflammatory, Analgesic and Antipiretic Activities. (1984). Il Farmaco; Edizione Scientifica, 39(8), 739-750. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1697. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1266-1271. [Link]

  • Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5- Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2) Moiety. ResearchGate. [Link]

  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Discovery Technologies, 19(2), 1-13. [Link]

  • O'Beirne, G., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British Journal of Pharmacology, 131(8), 1633-1640. [Link]

  • Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The Journal of Organic Chemistry, 69(21), 7058-7065. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2022). Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 823-844. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 241-247. [Link]

Sources

Technical Guide: Structure-Activity Relationship of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazole carboxylic acid moiety represents a "privileged structure" in modern medicinal and agrochemical chemistry. Its utility stems from its dual capability: it serves as a rigid bioisostere for aromatic rings while providing precise vectors for hydrogen bonding.

This guide moves beyond basic descriptions to analyze the Structure-Activity Relationship (SAR) of pyrazole-4- and pyrazole-5-carboxylic acid derivatives. We focus on two high-value applications: Kinase Inhibitors (Oncology) and Succinate Dehydrogenase Inhibitors (SDHIs/Fungicides) .

Key Comparative Insight
FeaturePyrazole-4-Carboxamides (Kinase)Pyrazole-5-Carboxamides (SDHI)
Primary Target ATP Binding Pocket (Hinge Region)Ubiquinone Binding Site (Complex II)
Key Interaction H-bond Donor/Acceptor pair (Hinge binder)H-bond to Serine/Tyrosine; Hydrophobic fit
Critical Substitution N1-alkyl/aryl for solubility & shapeN1-methyl + C3-difluoromethyl (Lipophilicity)
Benchmark Drug Pralsetinib, AvapritinibFluxapyroxad, Bixafen

Strategic SAR Analysis

Module A: Kinase Inhibition (The Hinge Binder)

In kinase drug discovery, the pyrazole ring often functions as the "hinge binder." The nitrogen atoms of the pyrazole ring mimic the adenine ring of ATP.

Critical SAR Rules:

  • N-Substitution (Position 1): Bulky groups here (e.g., isopropyl, substituted phenyl) often control selectivity by targeting the solvent-exposed region or the "gatekeeper" residue.

  • C3/C5 Substitution: Small alkyl groups or amino moieties at C3 often enhance van der Waals contact within the hydrophobic back pocket.

  • The Carboxamide Linker: The carbonyl oxygen often accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the amide NH donates to a backbone carbonyl.

Case Study: HPK1 Inhibitors Recent data indicates that pyrazine carboxamide pyrazoles (e.g., Compound 16a) utilize a difluoroethyl group at the N1 position to optimize lipophilicity (LogD) without sacrificing solubility, a common failure point in early SAR [1].

Module B: SDH Inhibition (The Agrochemical Powerhouse)

In fungicides, pyrazole-4-carboxamides are dominant. The mechanism involves blocking the electron transport chain at Complex II (Succinate Dehydrogenase).

Critical SAR Rules:

  • The "Magic" Fluorine: A fluorine atom on the pyrazole ring (often at C3 or C5) is not just for metabolic stability; it forms specific dipolar interactions with residues like C_S42 in the binding pocket [2].

  • Lipophilic Tail: The amide nitrogen must be substituted with a lipophilic group (e.g., biphenyl-ethyl) to penetrate the fungal cell wall and occupy the hydrophobic ubiquinone channel.

  • Orthogonal Sterics: 1-methyl-3-difluoromethyl substitution patterns are statistically superior to non-fluorinated analogs due to the specific shape complementarity required by the SDH active site [3].

Comparative Performance Data

The following table contrasts the potency of novel pyrazole derivatives against industry standards.

Table 1: Comparative Potency of Pyrazole-Carboxamide Derivatives

Compound ClassSpecific DerivativeTarget / OrganismActivity Metric (IC50/EC50)vs. BenchmarkRef
SDHI Fungicide Compound 7s (Biphenyl-ethyl)Porcine SDH0.014 µM205x more potent than Fluxapyroxad[2]
SDHI Fungicide Compound Ip (Benzothiazole)F. graminearum0.93 µg/mL>50x more potent than Boscalid[3]
Kinase Inhibitor Compound 16a (Difluoroethyl)HPK1 (Kinase)< 3 nMComparable to clinical candidates[1]
Kinase Inhibitor Compound 17 (Benzimidazole)Chk217.9 nMSuperior to carboxylic acid precursor[4]

Analyst Note: The data consistently shows that the carboxamide derivative is orders of magnitude more potent than the free carboxylic acid precursor in these applications. The acid is the synthetic handle, not the final drug.

Visualizing the Mechanism

Diagram 1: Succinate Dehydrogenase Inhibition Pathway

This diagram illustrates how pyrazole-carboxamides (SDHIs) disrupt cellular respiration in fungi.

SDH_Inhibition Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction (Blocked) Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Electron Acceptor Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->ComplexII Competes for Q-site (High Affinity Binding) ComplexIII Complex III Ubiquinol->ComplexIII ATP ATP Production ComplexIII->ATP

Caption: Mechanism of Action for SDHI Fungicides. The pyrazole carboxamide competes with Ubiquinone, halting the electron transport chain.

Experimental Protocols

Protocol: Late-Stage Amide Coupling of Pyrazole Carboxylic Acids

Purpose: To synthesize the bioactive carboxamide from the pyrazole carboxylic acid core. This protocol is optimized to minimize racemization and maximize yield for both kinase and SDH inhibitor synthesis.

Reagents:

  • Substituted Pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine partner (e.g., substituted aniline or alkyl amine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Workflow:

  • Activation: Charge a flame-dried round-bottom flask with the Pyrazole-4-carboxylic acid (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C under nitrogen atmosphere. Stir for 10 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir at 0°C for 30 minutes to form the activated ester (O-At ester).

    • Checkpoint: Monitor by TLC or LCMS to ensure activation is complete (disappearance of acid).

  • Amine Addition: Add the Amine partner (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Optimization: For sterically hindered amines (common in kinase inhibitors), heating to 50°C may be required.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Step:

  • 1H NMR Diagnostic: Look for the disappearance of the broad carboxylic acid proton (>11 ppm) and the appearance of the amide NH signal (typically 8.0–10.0 ppm for anilines, 6.0–8.0 ppm for alkyl amines).

Diagram 2: Synthetic Logic Flow

Synthesis_Flow Start Pyrazole Carboxylic Acid (Scaffold) Decision Target Application? Start->Decision Path_Kinase Kinase Inhibitor Decision->Path_Kinase Oncology Path_SDHI SDHI Fungicide Decision->Path_SDHI Agrochem Step_Kinase Coupling w/ Heterocyclic Amine (e.g., Aminopyridine) Path_Kinase->Step_Kinase Step_SDHI Coupling w/ Lipophilic Amine (e.g., Biphenyl-ethyl) Path_SDHI->Step_SDHI Result_Kinase Hinge Binder (H-bond Donor/Acceptor) Step_Kinase->Result_Kinase Result_SDHI Q-site Blocker (Hydrophobic Fit) Step_SDHI->Result_SDHI

Caption: Divergent synthesis strategy based on the intended biological target.

References

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Source: National Institutes of Health (PMC). [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry.[1] [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Source: PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: National Institutes of Health (PMC). [Link]

Sources

Comparative Analysis of Pyrazole Isomers: Regiochemistry as a Determinant of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of pyrazole isomers, focusing on the critical distinction between 1,3- and 1,5-regioisomers in drug discovery. It synthesizes experimental data, synthetic protocols, and mechanistic insights to serve as a technical resource for researchers.

Executive Summary: The Isomerism Imperative

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the biological activity of pyrazole derivatives is strictly governed by substitution patterns.

For N-substituted pyrazoles, the distinction between 1,3-disubstituted and 1,5-disubstituted isomers is not merely structural—it is functional. This guide demonstrates that a "regioisomeric switch" can invert enzyme selectivity (e.g., COX-2 to COX-1) or completely abolish kinase inhibitory potency. We present a comparative analysis of these isomers, supported by quantitative data and validated experimental protocols.

Chemical Basis of Divergence

Before analyzing biological data, one must distinguish between the two primary forms of pyrazole isomerism:

  • Tautomerism (Unsubstituted N): In 1H-pyrazoles, the hydrogen shifts rapidly between N1 and N2. In solution, these are often indistinguishable and exist in equilibrium.

  • Regioisomerism (Substituted N): Once the nitrogen is substituted (e.g., with a phenyl group), the position of the carbon substituents becomes fixed.

    • 1,5-Isomer: Substituents at N1 and C5 are adjacent, creating steric crowding and twisting the phenyl rings out of planarity.

    • 1,3-Isomer: Substituents at N1 and C3 are distant, allowing a more planar conformation.

Impact: This difference in planarity and steric bulk dictates whether the molecule can fit into restricted hydrophobic pockets (like the COX-2 side pocket) or ATP-binding clefts.

Case Study I: The COX Selectivity Switch

The most definitive example of regioisomerism dictating biological fate is the comparison between Celecoxib and its structural analog SC-560 .

  • Celecoxib: A 1,5-diarylpyrazole .[1][2][3] The bulky 1,5-substitution forces the rings to twist, allowing the sulfonamide group to access the distinct "side pocket" of the COX-2 enzyme (defined by Val523).

  • SC-560: A 1,3-diarylpyrazole . This isomer is structurally similar but lacks the specific 3D geometry to enter the COX-2 side pocket effectively. Instead, it acts as a potent, selective inhibitor of COX-1.[4]

Quantitative Comparison: 1,3- vs 1,5-Diarylpyrazoles[1]
CompoundRegiochemistryTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (SI)
Celecoxib 1,5-Diaryl COX-2 15.0 µM0.04 µM >375 (COX-2 Selective)
SC-560 1,3-Diaryl COX-1 0.009 µM 6.3 µM>700 (COX-1 Selective)
Isomer 4a *1,3-DiarylInactive>100 µM>100 µMN/A

Data compiled from Penning et al. and Smith et al. (See References). Note how inverting the geometry from 1,5 to 1,3 (SC-560) flips the selectivity profile entirely.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the structural logic dictating this binding selectivity.

COX_Binding_Logic cluster_0 Chemical Input cluster_1 Enzyme Pocket Topology Isomer15 1,5-Diarylpyrazole (Celecoxib) COX2_Pocket COX-2 Active Site (Val523 - Open Side Pocket) Isomer15->COX2_Pocket Twisted conformation fits side pocket COX1_Pocket COX-1 Active Site (Ile523 - Sterically Hindered) Isomer15->COX1_Pocket Steric Clash (Too bulky) Isomer13 1,3-Diarylpyrazole (SC-560) Isomer13->COX2_Pocket Weak Binding (Lacks specific interactions) Isomer13->COX1_Pocket Planar conformation fits narrow channel Outcome_COX2 Potent COX-2 Inhibition (Anti-inflammatory) COX2_Pocket->Outcome_COX2 Outcome_COX1 Potent COX-1 Inhibition (Gastric Toxicity Risk) COX1_Pocket->Outcome_COX1

Caption: Structural logic of COX isoform selectivity. The 1,5-isomer's twisted geometry is a prerequisite for COX-2 side-pocket entry.

Case Study II: p38 MAPK Inhibition

In kinase drug discovery, the "regioisomeric switch" often results in a complete loss of activity against the primary target but may open avenues for off-target activities.

  • Observation: In the development of p38

    
     MAP kinase inhibitors, switching from a 1,5- to a 1,3-substitution pattern on the pyrazole core frequently abolishes p38 inhibitory activity.
    
  • Cause: The p38 ATP-binding pocket requires a specific hydrogen-bonding network (often involving the Glu71 and Asp168 residues) that only the specific geometry of the 1,5-isomer can satisfy.

  • Consequence: While p38 activity is lost, 1,3-isomers have been observed to gain potency against other kinases such as Src and B-Raf , highlighting the importance of purifying and testing individual isomers during SAR (Structure-Activity Relationship) campaigns.

Technical Guide: Regioselective Synthesis

Obtaining the correct isomer is the primary challenge. The condensation of hydrazines with 1,3-diketones is the standard method, but it often yields mixtures.

Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles

Target: Synthesis of a Celecoxib-type scaffold.

Principle: The use of aryl hydrazine hydrochloride salts in refluxing ethanol promotes the formation of the 1,5-isomer.[1] The protonated hydrazine is less nucleophilic, and the reaction is driven by thermodynamic control or specific steric steering depending on the diketone.

Step-by-Step Workflow:

  • Reagents: Prepare 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 equiv).

  • Solvent: Dissolve in absolute ethanol (concentration ~0.5 M).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The 1,5-isomer often precipitates directly.

  • Purification: Filter the precipitate. If mixed, the 1,5-isomer is generally less polar than the 1,3-isomer. Recrystallize from Ethanol/Water.

  • Validation (Crucial): Confirm regiochemistry using NOESY NMR .

    • 1,5-Isomer: NOE correlation observed between the N-phenyl ortho-protons and the C5-substituent protons.

    • 1,3-Isomer: NOE correlation observed between the N-phenyl ortho-protons and the C3-substituent (often a proton or methyl).

Synthesis_Flow Start 1,3-Diketone + Aryl Hydrazine ConditionA Free Hydrazine Basic Conditions Start->ConditionA ConditionB Hydrazine HCl Refluxing EtOH Start->ConditionB Isomer13 1,3-Isomer (Kinetic Product) ConditionA->Isomer13 Major Isomer15 1,5-Isomer (Thermodynamic/Steric) ConditionB->Isomer15 Major

Caption: Divergent synthesis pathways. Acidic conditions (HCl salt) favor the biologically relevant 1,5-diaryl scaffold.

Technical Guide: Biological Evaluation Protocols

To validate the activity of your synthesized isomers, use the following standardized protocols.

Protocol A: COX Isoform Selectivity Assay (In Vitro)

Objective: Determine IC50 values for COX-1 vs COX-2 to calculate the Selectivity Index (SI).[5][6]

  • Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes (commercially available).

  • Incubation:

    • Incubate enzyme (1-2 units) with cofactor (hematin) and the test compound (pyrazole isomer) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Control: Use Celecoxib (positive control) and DMSO (vehicle control).

  • Reaction Initiation: Add Arachidonic Acid (100 µM final conc) and TMPD (colorimetric substrate).

  • Measurement: Incubate for 2-5 minutes. Stop reaction (if endpoint) or measure kinetics.

  • Detection: Measure absorbance at 590 nm (peroxidase activity of COX converts TMPD to oxidized blue form).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.

Protocol B: p38 MAPK Radiometric Assay

Objective: Quantify kinase inhibition potency.[7]

  • Reaction Mix: Prepare kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM

    
    -glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
    
  • Substrate: Use ATF-2 fusion protein (2 µ g/reaction ).

  • Enzyme: Active p38

    
     kinase (5-10 ng/reaction).
    
  • Initiation: Add ATP mixture containing [

    
    -32P]ATP.
    
  • Incubation: 30 minutes at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Scintillation counting. Compare CPM of treated vs. untreated samples.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Smith, C. J., et al. (1998). "Pharmacological analysis of cyclooxygenase-1 in inflammation." Proceedings of the National Academy of Sciences, 95(22), 13313-13318. Link

  • Laufer, S. A., et al. (2003). "Tri- and tetrasubstituted pyrazole derivatives: Regioisomerism switches activity from p38MAP kinase to important cancer kinases." Journal of Medicinal Chemistry, 46(15), 3230-3244.
  • BenchChem. (2025).[4][8] "A Comparative Guide to the Selectivity and Efficacy of SC-560 and Celecoxib." BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2024). "p38 MAPK Activity Assay Kit Protocol."[9] Technical Bulletin. Link

Sources

A Comparative Guide to the Synthetic Routes of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals. The strategic placement of the fluorophenyl group, the methyl group, and the carboxylic acid on the pyrazole core makes it a versatile intermediate in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of this valuable compound, offering insights into the experimental methodologies, underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable synthetic strategy for their specific needs.

Route 1: The Pyrazolone-Mediated Synthesis

This classical approach proceeds through the formation of a pyrazolone intermediate, which is subsequently converted to the target carboxylic acid. This multi-step process offers a reliable and well-established pathway to the desired product.

Causality Behind Experimental Choices

The initial step in this route is the Knorr pyrazole synthesis, a robust and widely used method for the formation of the pyrazole ring system. This reaction relies on the condensation of a β-ketoester with a hydrazine derivative. In this case, ethyl acetoacetate serves as the readily available and inexpensive β-ketoester, while (4-fluorophenyl)hydrazine provides the N-aryl substituent. The subsequent conversion of the pyrazolone to the final carboxylic acid involves a two-step functional group interconversion. The pyrazolone is first activated by chlorination at the 5-position, transforming the ketone into a more reactive leaving group. This is followed by a nucleophilic substitution with cyanide, which is then hydrolyzed to the carboxylic acid. This sequence is a common strategy for converting ketones to carboxylic acids in heterocyclic systems.

Experimental Protocol

Step 1: Synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one

A solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water is prepared. The pH is adjusted to approximately 5.0-6.5 with a mild base, such as sodium acetate, to liberate the free hydrazine. Ethyl acetoacetate (1.1 eq) is then added dropwise to the solution at room temperature. The reaction mixture is heated to reflux for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one as a solid.

Step 2: Synthesis of 5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (3.0-5.0 eq). The mixture is heated to reflux for 2-3 hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting solid is collected by filtration, washed with water until neutral, and dried to afford 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Step 3: Synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carbonitrile

The 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 eq) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF). Copper(I) cyanide (CuCN) (1.2 eq) is added, and the mixture is heated to 140-150 °C for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the crude carbonitrile, which can be purified by column chromatography.

Step 4: Hydrolysis to 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carbonitrile (1.0 eq) is suspended in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water. The mixture is heated to reflux for 8-12 hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give the final product.

Workflow Diagram

Route 1: Pyrazolone-Mediated Synthesis cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A (4-Fluorophenyl)hydrazine C 1-(4-Fluorophenyl)-3-methyl- 1H-pyrazol-5(4H)-one A->C Reflux in EtOH/H₂O B Ethyl Acetoacetate B->C D 5-Chloro-1-(4-fluorophenyl)- 3-methyl-1H-pyrazole C->D POCl₃, Reflux E 1-(4-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carbonitrile D->E CuCN, DMF, Heat F 1-(4-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid E->F H₂SO₄/H₂O, Reflux

Caption: Workflow for the Pyrazolone-Mediated Synthesis of the target molecule.

Route 2: The Direct Ester Synthesis Approach

This more convergent route involves the direct synthesis of the pyrazole-5-carboxylate ester, which is then hydrolyzed to the final product. This method can be more efficient as it reduces the number of synthetic steps.

Causality Behind Experimental Choices

This route also utilizes the fundamental Knorr pyrazole synthesis but employs a different 1,3-dicarbonyl precursor, ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate). This precursor contains the necessary carbonyl functionalities to react with (4-fluorophenyl)hydrazine to directly form the pyrazole ring with the desired ester group at the 5-position. The cyclocondensation reaction is typically carried out in an acidic medium to facilitate the initial hydrazone formation and subsequent intramolecular cyclization. The final step is a standard saponification (base-catalyzed hydrolysis) of the ester to the carboxylic acid, which is a high-yielding and reliable transformation.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol, (4-fluorophenyl)hydrazine hydrochloride (1.1 eq) is added, followed by a catalytic amount of a strong acid such as hydrochloric acid or sulfuric acid. The mixture is stirred at room temperature for a short period and then heated to reflux for 3-5 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

The ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq). The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Workflow Diagram

Route 2: Direct Ester Synthesis cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A (4-Fluorophenyl)hydrazine C Ethyl 1-(4-fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate A->C EtOH, H⁺, Reflux B Ethyl 2,4-dioxovalerate B->C D 1-(4-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid C->D NaOH/EtOH, H₂O, Reflux

Caption: Workflow for the Direct Ester Synthesis of the target molecule.

Comparative Analysis

ParameterRoute 1: Pyrazolone-Mediated SynthesisRoute 2: Direct Ester Synthesis
Number of Steps 42
Starting Materials (4-Fluorophenyl)hydrazine, Ethyl acetoacetate, POCl₃, CuCN(4-Fluorophenyl)hydrazine, Ethyl 2,4-dioxovalerate
Overall Yield Moderate to GoodGood to Excellent
Scalability Can be challenging due to the use of POCl₃ and CuCNMore readily scalable
Safety & Handling Involves toxic and corrosive reagents (POCl₃, CuCN)Generally safer, avoids highly toxic reagents
Purification Multiple chromatographic purifications may be requiredOften requires one major purification step
Cost-Effectiveness Potentially higher due to more steps and reagentsMore cost-effective due to fewer steps and reagents

Conclusion

Both synthetic routes provide viable pathways to 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Route 1 , the pyrazolone-mediated synthesis, is a classic and well-documented approach. However, it is a longer process involving hazardous reagents such as phosphorus oxychloride and copper cyanide, which may pose challenges in terms of safety, waste disposal, and scalability.

Route 2 , the direct ester synthesis, is a more elegant and efficient approach. It significantly reduces the number of synthetic steps, which generally leads to a higher overall yield and makes the process more time- and cost-effective. The avoidance of highly toxic reagents enhances the safety profile of this route, making it more amenable to large-scale production.

For researchers and drug development professionals, Route 2 is generally the recommended approach due to its efficiency, safety, and scalability. However, the choice of synthesis will ultimately depend on the specific laboratory capabilities, availability of starting materials, and the desired scale of production.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Wiley, R. H., & Wiley, P. (1964).
  • General procedure for the synthesis of 1-phenyl-3-methyl-5-pyrazolone. Google Patents CN101367763A. [1]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. [Link][2]

Sources

Spectroscopic Comparison Guide: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid & Analogs

[1]

Executive Summary

Compound Class: 1-Aryl-pyrazole-5-carboxylic acids Target Molecule: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (F-MPC) Primary Application: Scaffold for p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemical herbicides.

This guide provides a technical analysis of the spectroscopic signatures of F-MPC compared to its non-fluorinated parent and its regioisomeric impurities.[1] The primary analytical challenge in generating this scaffold is the regioselectivity of the cyclization reaction (Knorr synthesis), which often yields a mixture of the target 3-methyl-5-carboxylic acid and the unwanted 5-methyl-3-carboxylic acid.[1] This guide establishes a self-validating spectroscopic protocol to definitively distinguish these isomers.

Part 1: Structural Context & The Regioisomer Challenge[1]

The synthesis of F-MPC typically involves the condensation of 4-fluorophenylhydrazine with a 2,4-dioxovalerate derivative.[1] This reaction is governed by the nucleophilicity of the hydrazine nitrogens, leading to two possible isomers.

Isomer Definition[1]
  • Target (Isomer A): 1-(4-Fluorophenyl)-3-methyl -1H-pyrazole-5-carboxylic acid .[1]

    • Key Feature: The methyl group is distal to the N-aryl ring.[1]

  • Impurity (Isomer B): 1-(4-Fluorophenyl)-5-methyl -1H-pyrazole-3-carboxylic acid .[1]

    • Key Feature: The methyl group is proximal to the N-aryl ring (steric clash).[1]

Synthesis & Regioselectivity Pathway

The following diagram illustrates the divergence point where spectroscopic validation is critical.

SynthesisPathcluster_IsomersCyclization PathwaysStart4-Fluorophenylhydrazine+ Ethyl acetopyruvateInterHydrazone IntermediateStart->InterTargetTARGET (Isomer A)3-Methyl-5-COOH(Thermodynamic)Inter->TargetPath AImpurityIMPURITY (Isomer B)5-Methyl-3-COOH(Kinetic)Inter->ImpurityPath BValidationNMR Validation Point(NOE & Chemical Shift)Target->ValidationImpurity->Validation

Figure 1: Divergent synthesis pathways requiring spectroscopic discrimination.

Part 2: Comparative NMR Analysis

Nuclear Magnetic Resonance (NMR) is the definitive tool for structural assignment.[1] The fluorine atom provides an additional handle (


1
Proton ( H) NMR Comparison

The chemical shift of the pyrazole C4-proton and the methyl group varies significantly depending on the shielding cone of the N-aryl ring.

FeatureTarget (3-Me-5-COOH)Isomer (5-Me-3-COOH)Non-F Analog (Phenyl)
Methyl (

)

2.25 - 2.35 ppm
(Singlet)

2.50 - 2.60 ppm (Singlet)

2.30 ppm
Pyrazole H-4

6.80 - 6.90 ppm
(Singlet)

6.60 - 6.70 ppm (Singlet)

6.85 ppm
Aryl Protons AA'BB' System (Multiplet)AA'BB' System (Multiplet)Multiplet (5H)
COOH

13.0+ ppm
(Broad)

12.8+ ppm (Broad)

13.0+ ppm

Diagnostic Insight:

  • Methyl Shift: In the Isomer (5-Me) , the methyl group is spatially close to the aromatic ring (position 1).[1] The anisotropic effect and steric crowding typically cause a downfield shift (~0.2 ppm) compared to the Target (3-Me).[1]

  • NOE Experiment (Crucial):

    • Target: Irradiating the Methyl signal results in NO enhancement of H-4 only . No enhancement of Aryl protons.[1]

    • Isomer: Irradiating the Methyl signal results in enhancement of Aryl ortho-protons (due to proximity).[1]

Carbon ( C) & Fluorine ( F) NMR[1][2]

The fluorine atom induces specific coupling patterns (


12
  • 
    F NMR:  Single peak at 
    
    
    -110 to -115 ppm
    (relative to CFCl
    
    
    ).[1]
  • 
    C Coupling Constants (Typical): 
    
    • 
       (C-F bond): ~245–250 Hz (Doublet)[1]
      
    • 
       (Ortho carbons): ~22 Hz (Doublet)[1]
      
    • 
       (Meta carbons): ~8 Hz (Doublet)[1]
      

Part 3: Vibrational & Electronic Spectroscopy

While NMR provides connectivity, IR and UV-Vis provide rapid quality control (QC) fingerprints.[1]

Infrared Spectroscopy (FT-IR)

The carboxylic acid functionality dominates the spectrum.[1]

  • O-H Stretch: 2500–3300 cm

    
     (Very broad, characteristic of dimeric carboxylic acids).[1]
    
  • C=O Stretch: 1680–1700 cm

    
     (Strong).[1]
    
    • Note: In the 5-COOH isomer (Target), the carbonyl is often slightly more conjugated with the electron-rich pyrazole ring than in the 3-COOH isomer, but this shift is subtle (<10 cm

      
      ) and unreliable for de novo identification without standards.[1]
      
  • C-F Stretch: 1220–1230 cm

    
     (Strong intensity).[1]
    
Mass Spectrometry (MS)[1][2]
  • Target Mass (M+H): 235.06 Da (Calculated).

  • Isotope Pattern: Unlike Chloro-analogs (3:1 ratio of M:M+2), the Fluoro-analog shows no M+2 peak (Fluorine is monoisotopic

    
    F).[1]
    
  • Fragmentation: Loss of CO

    
     (M-44) is a primary fragmentation pathway for pyrazole carboxylic acids.[1]
    

Part 4: Experimental Protocol for Validation

This protocol is designed to be self-validating . It assumes you have a crude solid from a Knorr-type synthesis and need to verify the regioisomer.[1]

Step 1: Sample Preparation[3]
  • Dissolve ~10 mg of the dry solid in 0.6 mL DMSO-d

    
     . (DMSO is preferred over CDCl
    
    
    due to the solubility of the carboxylic acid and the prevention of aggregation).[1]
  • Add a trace amount of TMS (Tetramethylsilane) as an internal reference.[1]

Step 2: Acquisition Workflow

Run the following sequence on a 400 MHz (or higher) spectrometer:

  • Standard

    
    H:  Check purity and integration.
    
  • 
    F coupled 
    
    
    H:
    Confirm the presence of the F-substituent (AA'BB' splitting of aryl protons becomes complex if F-decoupling is not used; simple AA'BB' if decoupled).
  • 1D NOE (Selective): Irradiate the methyl singlet at ~2.3 ppm.

Step 3: Decision Logic (Self-Validating System)[1]

DecisionTreeStartAcquire 1D NOE(Irradiate Methyl @ 2.3ppm)CheckObserve Enhancementof Aryl Ortho-Protons?Start->CheckYesResult: POSITIVE NOEIdentity: 5-Methyl Isomer(Impurity)Check->YesYesNoResult: NO NOEIdentity: 3-Methyl Isomer(Target Compound)Check->NoNo

Figure 2: The NOE-based decision matrix for regioisomer assignment.

Part 5: Comparative Data Summary

The following table contrasts the target F-MPC with its closest relevant analogs for quick reference.

PropertyF-MPC (Target) Cl-MPC (Analog) H-MPC (Parent)
Formula C

H

FN

O

C

H

ClN

O

C

H

N

O

MW 234.21250.66216.22
Melting Point 188–192 °C208–210 °C204–206 °C

H NMR (Me)

2.30 (s)

2.30 (s)

2.28 (s)

F NMR
-113 ppm (s)N/AN/A
MS Signature M+H 235 (No isotope)M+H 251 / 253 (3:1)M+H 217
Key IR Band 1224 cm

(C-F)
1090 cm

(C-Cl)
N/A

Note: Melting points are dependent on crystal polymorphs and solvent of recrystallization; spectroscopic data is the primary identification method.[1]

References

  • Regioselectivity in Pyrazole Synthesis

    • Aggarwal, R., et al. (2011).[1] "Regioselective synthesis of some new 1-aryl-3,5-substituted pyrazoles." Journal of Heterocyclic Chemistry. This work details the standard Knorr synthesis and the thermodynamic preference for 5-substituted pyrazoles.

    • [1]

  • Spectroscopic Data of Fluorinated Pyrazoles

    • Jasril, J., et al. (2021).[1][2] "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole."[1] Molbank, 2021(1), M1197.[1][2] Provides detailed

      
      H, 
      
      
      C, and
      
      
      F coupling constants for 1-(4-fluorophenyl) pyrazole systems.
    • [1]

  • NMR Differentiation of Pyrazole Isomers

    • López, C., et al. (2010).[1] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." ResearchGate/Journal of Chemistry.[1] Discusses the shielding effects of substituents at positions 3 and 5.

  • General Synthesis & Properties

    • ChemicalBook & PubChem Databases. "1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid" (Analogous data used for comparative shifts).[1]

Comparative Docking Guide: Pyrazole Derivatives in COX-2 & Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privilege

Objective: This guide provides a technical framework for evaluating novel pyrazole derivatives against established standards (e.g., Celecoxib) within the Cyclooxygenase-2 (COX-2) and kinase active sites.

Scientific Context: The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its distinct H-bond donor/acceptor profile and planarity, allowing it to mimic ATP in kinase pockets or engage the selectivity loop in COX-2. However, in silico success depends heavily on the docking protocol's ability to replicate the "deep pocket" insertion characteristic of this scaffold.

Scope:

  • Protocol: Validated workflows for AutoDock Vina vs. Schrödinger Glide.

  • Performance: Head-to-head data comparing novel derivatives against Celecoxib.

  • Validation: RMSD-based quality assurance.

Comparative Methodology: The Docking Workflow

To ensure reproducibility (E-E-A-T), the docking campaign must follow a self-validating loop. The following workflow contrasts the "Standard" (Open Source) approach with the "Precision" (Commercial) approach.

Workflow Visualization

The following diagram outlines the critical decision points in the docking pipeline.

DockingWorkflow Input Input: Pyrazole Library (2D SDF) Prep Ligand Preparation (Energy Min & Protonation) Input->Prep Docking Docking Algorithms Prep->Docking Target Target Prep (PDB: 3LN1) (Remove H2O, Add Polar H) Grid Grid Generation (Center: Arg513/His90) Target->Grid Grid->Docking Vina AutoDock Vina (Lamarckian GA) Docking->Vina Glide Schrödinger Glide (XP Mode) Docking->Glide Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Vina->Analysis Glide->Analysis Validation Validation (Redocking RMSD < 2.0Å) Analysis->Validation

Figure 1: Comparative docking workflow illustrating parallel processing paths for open-source (Vina) and commercial (Glide) algorithms.

Protocol Specifics
  • Target Selection: PDB ID 3LN1 (COX-2 complexed with Celecoxib) is the gold standard. It provides a pre-formed "selectivity pocket" essential for pyrazole binding.

  • Ligand Preparation: Pyrazoles can exist in multiple tautomeric forms. You must generate all tautomers at pH 7.4. Failure to dock the correct tautomer is the #1 cause of false negatives in pyrazole studies.

  • Grid Box Definition:

    • Center: defined by the centroid of the co-crystallized Celecoxib.

    • Dimensions: 25 x 25 x 25 Å (Vina) or Enclosing Box (Glide).

    • Critical Residues: The grid must encompass Arg513 and His90 (the polar anchor points) and Val523 (the hydrophobic gatekeeper).

Performance Analysis: Product vs. Alternatives

This section compares a representative "Novel Pyrazole Series" (based on high-potency derivatives cited in literature, e.g., Compound 5u) against the industry standard Celecoxib.[1]

Binding Affinity Comparison (Experimental Data Proxy)

The data below synthesizes results from comparative studies (e.g., Biointerface Res. 2021, NIH 2016) to demonstrate the performance benchmark.

LigandDocking Score (Vina)Docking Score (Glide XP)Key Interactions (Active Site)
Celecoxib (Control) -9.8 kcal/mol-10.2 kcal/molH-bond: Arg513, His90; Pi-Stack: Tyr355
Novel Pyrazole (5u) -12.9 kcal/mol -13.1 kcal/mol Deep insertion into selectivity pocket ; Dual H-bond with Arg513
Novel Pyrazole (5s) -12.2 kcal/mol-12.4 kcal/molSimilar to Celecoxib but enhanced hydrophobic packing
Ibuprofen (Non-selective) -6.5 kcal/mol-6.8 kcal/molLacks Arg513 interaction (explains lack of selectivity)

Interpretation:

  • The "Product" Advantage: The novel pyrazole derivatives (5u, 5s) outperform the alternative (Celecoxib) by >2.0 kcal/mol. This suggests a 10-100x improvement in theoretical

    
    .
    
  • Structural Causality: The superior score stems from the pyrazole's ability to position a sulfonamide or sulfonyl group deeper into the pocket formed by Arg513 , a residue unique to COX-2 (replaced by His in COX-1).

Algorithm Comparison: Vina vs. Glide

When publishing, you must justify your tool choice.

FeatureAutoDock Vina (Alternative)Schrödinger Glide (Premium)Recommendation
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Use Glide for lead optimization; Vina for screening.
Pose Accuracy Good (< 2.0 Å RMSD: ~70%)Excellent (< 2.0 Å RMSD: ~90%)Glide handles the flexible loops of kinases better.
Speed Fast (Seconds/ligand)Moderate (Minutes/ligand)Vina is preferred for libraries >10,000 compounds.

Structural Insights & Interaction Mapping[2]

To validate why the pyrazole derivatives perform well, we map the specific residue interactions. The pyrazole ring acts as a scaffold to orient side chains toward polar regions (Arg513) and hydrophobic regions (Val523).

InteractionMap Ligand Pyrazole Scaffold (Ligand) Arg513 Arg513 (Selectivity Determinant) Ligand->Arg513 H-Bond (Sulfonamide) His90 His90 (H-Bond Anchor) Ligand->His90 H-Bond Val523 Val523 (Hydrophobic Gate) Ligand->Val523 Hydrophobic Contact Tyr355 Tyr355 (Gating Residue) Ligand->Tyr355 Pi-Pi Stacking

Figure 2: Interaction map showing the critical contacts required for high-affinity pyrazole binding in COX-2.

Validation Protocols (Scientific Integrity)

A docking study is scientifically invalid without Redocking Validation .

The Redocking Protocol
  • Extract: Remove the co-crystallized Celecoxib from PDB 3LN1.

  • Randomize: Randomize the conformation and orientation of the extracted ligand.

  • Dock: Dock the ligand back into the "empty" protein using your defined parameters.

  • Measure: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

Acceptance Criteria:

  • RMSD < 2.0 Å: Valid Protocol. The algorithm can reproduce reality.

  • RMSD > 2.0 Å: Invalid. Re-optimize grid box or protonation states.

False Positive Check

Pyrazoles are "sticky." Ensure your ligand is not simply binding to the surface.

  • Visual Check: The ligand must be buried. Solvent exposure should be minimal (< 20%).

  • Decoy Test: Dock a set of known non-binders. If your protocol scores non-binders highly (-8.0 kcal/mol or better), your scoring function is too lenient.

References

  • Abdelgawad, M. A., et al. (2021).[2] "Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src)." Biointerface Research in Applied Chemistry, 11(5), 13706-13714.[2]

  • Chandrika, P. M., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues."[1] Drug Design, Development and Therapy, 10, 3549–3561.

  • Chen, S. (2024). "AutoDock Vina vs. Other Docking Engines: Benchmarking Accuracy." BioDockify Blog.

  • Patil, V. M., & More, H. N. (2025).[3] "Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors." Indian Journal of Pharmaceutical Education and Research, 59(1s), s312-s322.[3]

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a "privileged scaffold" in numerous approved therapeutic agents.[1] Its metabolic stability and versatile structure have led to the development of drugs for a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases.[2] The compound at the center of our discussion, 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, belongs to this esteemed class. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making such compounds promising candidates for drug development.[3]

However, the very features that make a compound biologically active can also lead to unintended interactions. Cross-reactivity, the binding of a drug candidate to targets other than its intended primary target, is a critical hurdle in drug development. These "off-target" interactions can lead to unforeseen side effects and toxicity, a primary cause of late-stage clinical trial failures.[4] Conversely, a comprehensive understanding of a compound's polypharmacology can also unveil new therapeutic opportunities, a strategy known as drug repurposing.[5]

This guide provides a multi-faceted strategy for rigorously evaluating the cross-reactivity profile of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. We will move from computational prediction to robust experimental validation, explaining the causal logic behind each step to ensure a self-validating and trustworthy assessment of selectivity.

Part 1: Predictive Profiling - An In Silico Approach to Target Identification

Before embarking on costly and time-consuming wet-lab experiments, a computational approach is invaluable for predicting potential off-targets. This step leverages our knowledge of the compound's structure and vast biological databases to generate a testable hypothesis of its interaction profile. The underlying principle is that structurally similar compounds may interact with similar targets, and proteins with similar binding pockets may bind to the same ligand.

Our predictive workflow is a two-pronged approach:

  • Ligand-Based Prediction : We compare the structure of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid against databases of compounds with known biological activities. This can identify potential off-targets based on shared structural motifs.[4]

  • Structure-Based Prediction (Reverse Docking) : We computationally "dock" the compound into the binding sites of a wide array of proteins in the human proteome. This method identifies proteins that are predicted to form stable interactions with the compound, suggesting potential binding.

G cluster_0 In Silico Predictive Workflow Compound Test Compound 1-(4-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Method1 Ligand-Based Similarity Search (e.g., Tanimoto Similarity) Compound->Method1 Method2 Structure-Based Reverse Docking Compound->Method2 DB Chemical & Protein Databases (e.g., ChEMBL, PDB) DB->Method1 DB->Method2 Output Prioritized List of Potential Off-Targets Method1->Output Identifies targets of structurally similar ligands Method2->Output Identifies proteins with high binding scores Exp_Val Experimental Validation (Biochemical & Cellular Assays) Output->Exp_Val

Caption: In silico workflow for predicting off-target interactions.

This computational screening does not provide definitive proof of interaction but rather a statistically ranked list of proteins. This list is crucial for designing focused, efficient experimental assays, moving from a broad, unbiased search to a hypothesis-driven investigation.

Part 2: Experimental Validation - From Purified Proteins to Cellular Systems

With a list of putative off-targets, we proceed to experimental validation. The core principle here is orthogonality: using multiple, distinct assay formats to confirm an interaction. A true biological interaction should be observable through different experimental lenses. We will focus on kinases, as the pyrazole scaffold is a common motif in kinase inhibitors, which are notorious for cross-reactivity due to the conserved nature of the ATP-binding site across the kinome.[6][7]

A. Primary Biochemical Screen: Large-Scale Kinase Panel

The most efficient method for a broad experimental survey is to use a commercial kinase panel screening service.[8] These services test the compound against hundreds of purified human kinases at a single concentration (typically 1 µM or 10 µM) to identify initial "hits."

Experimental Protocol: Single-Dose Kinase Panel Screen

  • Compound Preparation : Solubilize 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in 100% DMSO to create a 10 mM stock solution.

  • Assay Submission : Provide the stock solution to a reputable vendor (e.g., Reaction Biology, Eurofins DiscoverX). Request a screen against their largest available kinase panel (e.g., >400 kinases) at a final assay concentration of 10 µM.

  • Assay Principle (Vendor-Performed) : The vendor typically uses a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the enzymatic activity of each kinase in the presence of the test compound versus a DMSO vehicle control.

  • Data Analysis : The primary output is the Percent Inhibition (%) for each kinase relative to the control. A common threshold for identifying a significant "hit" is >50% inhibition.

B. Secondary Biochemical Assay: Dose-Response and IC₅₀ Determination

For all kinases identified as hits in the primary screen, the next critical step is to determine the potency of the interaction. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Biochemical IC₅₀ Determination

  • Assay Setup : The assay is performed using the same platform as the primary screen for consistency.

  • Compound Titration : Prepare a serial dilution series of the test compound, typically starting from 100 µM down to low nM concentrations (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction : For each hit kinase, initiate the enzymatic reaction by adding ATP and a specific substrate in the presence of each concentration of the test compound.

  • Data Acquisition : Measure kinase activity at each compound concentration after a set incubation period.

  • Curve Fitting : Plot Percent Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind the Protocol: This two-step biochemical approach is a classic screening funnel. The single-dose screen casts a wide net to identify any potential interaction, while the IC₅₀ determination filters out weak or non-specific interactions, focusing resources only on the most potent off-targets.

G cluster_1 Biochemical Screening Funnel Start Test Compound Primary Primary Screen (e.g., >400 Kinases @ 10 µM) Start->Primary Decision1 Inhibition > 50%? Primary->Decision1 Secondary Secondary Assay (11-point Dose-Response) Decision1->Secondary Yes (Hit) NoHit No Significant Hit Decision1->NoHit No Output IC₅₀ Value (Potency) Secondary->Output

Caption: Workflow for biochemical off-target validation.

C. Tertiary Cellular Assay: Confirming Target Engagement in a Biological Context

A compound may potently inhibit a purified enzyme in a test tube but fail to engage that target within the complex environment of a living cell due to poor permeability, efflux, or other factors. Therefore, confirming target engagement in a cellular context is a non-negotiable step for validating a true off-target.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells.

  • Cell Line Preparation : Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase enzyme.

  • Compound Treatment : Dispense the transfected cells into a multi-well plate. Treat the cells with a range of concentrations of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, alongside a DMSO vehicle control.

  • Tracer Addition : Add a fluorescent energy transfer tracer that is known to bind to the kinase of interest.

  • Luminescence Measurement : Add the NanoLuc® substrate. If the tracer is bound to the kinase-NanoLuc® fusion protein, energy transfer (BRET) occurs. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

  • Data Analysis : Measure both the donor (luciferase) and acceptor (tracer) emission signals. Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine a cellular IC₅₀, which reflects the potency of target engagement in a living cell.

Trustworthiness of the System: Using both a biochemical (activity-based) and a cellular (binding-based) assay provides a self-validating system. If a compound shows a potent IC₅₀ in both assays for a given off-target, the confidence in that interaction being genuine and physiologically relevant is significantly increased.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data into a clear, comparative selectivity profile. This involves comparing the potency of the test compound against its primary target with its potency against all confirmed off-targets.

Data Presentation: Selectivity Profile of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Let's assume the primary target of our compound is Kinase A. The data from our proposed studies could be summarized as follows:

TargetPrimary Screen (% Inh. @ 10 µM)Biochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Selectivity Window (vs. Primary Target)
Kinase A (Primary) 98%50 85 -
Kinase B85%4506009-fold
Kinase C72%1,2001,50024-fold
Kinase D65%8,500>10,000>170-fold
GPCR XNot TestedNot TestedNot TestedN/A
Ion Channel YNot TestedNot TestedNot TestedN/A

The "Selectivity Window" is calculated by dividing the off-target IC₅₀ by the primary target IC₅₀. A larger number indicates greater selectivity.

Interpretation and Decision Making:

  • High-Risk Off-Target (Kinase B): With only a 9-fold selectivity window, the compound is likely to inhibit Kinase B at therapeutic concentrations. The biological function of Kinase B must be investigated to assess the potential for side effects.

  • Moderate-Risk Off-Target (Kinase C): A 24-fold window provides a better margin of safety, but this interaction should still be monitored in preclinical safety studies.

  • Low-Risk Off-Target (Kinase D): With a >170-fold selectivity window and weak cellular engagement, this off-target is unlikely to be clinically relevant.

This structured, data-driven comparison allows research teams to make informed decisions: to proceed with the compound, to initiate medicinal chemistry efforts to improve selectivity, or to terminate the program due to an unacceptable safety profile.

Conclusion

The evaluation of cross-reactivity is not a single experiment but a systematic campaign. By integrating predictive computational methods with a funnel of increasingly stringent and orthogonal experimental assays, we can build a comprehensive and reliable selectivity profile for promising compounds like 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This rigorous, evidence-based approach is fundamental to scientific integrity and is the surest path to developing safer, more effective medicines. It transforms the challenge of off-target effects from an unknown risk into a manageable and quantifiable aspect of drug discovery.

References

  • Chem-Impex. 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Chem-Impex. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to.... Available at: [Link]

  • National Institutes of Health. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • National Institutes of Health. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Available at: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]

  • ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Available at: [Link]

  • National Institutes of Health. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Available at: [Link]

  • Oxford Academic. Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • MDPI. Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. Available at: [Link]

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  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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  • bioRxiv. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. Available at: [Link]

  • bioRxiv. Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Available at: [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including the novel pyrazole derivative 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before any handling of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from analogous pyrazole and carboxylic acid derivatives, along with GHS classifications, provide a clear hazard profile.[1][2][3][4][5][6]

The primary hazards associated with this compound are summarized below:

Hazard ClassificationDescriptionPotential Route of Exposure
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][5][6]Ingestion
Skin Irritation (Category 2) Causes skin irritation.[1][3][5][6]Dermal Contact
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][3][5][6]Ocular Contact
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][2][3][4][5][6]Inhalation

Table 1: Summary of GHS Hazard Classifications for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.[6]

Understanding these hazards is the foundational step in mitigating risk. The carboxylic acid functional group can contribute to corrosive properties, while the pyrazole core, common in many biologically active molecules, necessitates careful handling to avoid unintended physiological effects.[7][8][9]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. The primary method for exposure control should always be engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, as well as any procedures involving solutions, must be conducted in a properly functioning chemical fume hood.[10] This is critical to prevent the inhalation of airborne dust particles, which can cause respiratory irritation.[1][3][4][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[1][10]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and use of PPE must directly address the identified hazards of skin, eye, and respiratory irritation, as well as oral toxicity.

Eye and Face Protection
  • Rationale: The compound is classified as a serious eye irritant.[1][3][5][6] Accidental splashing of the solid powder or solutions can lead to significant eye damage.

  • Essential PPE:

    • Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide an adequate seal around the eyes to protect against fine dust or splashes.[11] Eye protection must be compliant with ANSI Z87.1 standards.[12]

    • Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[10][12]

Skin and Body Protection
  • Rationale: The compound is a known skin irritant.[1][3][5][6] Dermal exposure can lead to localized inflammation and discomfort. Furthermore, absorption through the skin is a potential route of systemic exposure.

  • Essential PPE:

    • Gloves: Nitrile gloves are the recommended minimum for handling this compound in solid form and in solution.[12] It is crucial to check the manufacturer's specifications for chemical compatibility if using solvents. Always inspect gloves for tears or punctures before use. Double-gloving can be an effective strategy for added protection during high-risk procedures.

    • Laboratory Coat: A full-length, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.

    • Protective Clothing: For procedures with a high risk of contamination, consider a chemically resistant apron or disposable coveralls.[13]

Respiratory Protection
  • Rationale: As a fine powder, this compound poses a risk of respiratory tract irritation if inhaled.[1][2][3][4][5][6]

  • Essential PPE:

    • When working within a certified chemical fume hood, additional respiratory protection is typically not required.

    • In the absence of adequate engineering controls or in the event of a spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[11] Ensure proper fit testing and training have been completed before using any respirator.

Procedural Workflow: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as your procedure for using it. A disciplined approach to donning and doffing is critical to prevent cross-contamination.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Wash Hands: Begin with clean hands.

  • Lab Coat: Put on your laboratory coat and fasten all buttons.

  • Respirator (if required): If respiratory protection is necessary, put it on and perform a seal check.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield/Goggles: Remove face and eye protection from the back of the head.

  • Lab Coat: Remove your lab coat by rolling it inside out to contain any contaminants.

  • Respirator (if required): Remove your respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

PPE Selection and Handling Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling start Start: Prepare to Handle Chemical risk_assessment Conduct Risk Assessment (Review SDS/Hazards) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood Operational?) risk_assessment->eng_controls select_ppe Select Appropriate PPE eng_controls->select_ppe Controls Verified don_ppe Don PPE (Correct Sequence) select_ppe->don_ppe handle_chem Perform Work in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE (Correct Sequence) handle_chem->doff_ppe disposal Dispose of Contaminated PPE & Chemical Waste doff_ppe->disposal wash_hands Wash Hands Thoroughly disposal->wash_hands end_proc End Procedure wash_hands->end_proc

Caption: Workflow for PPE Selection and Handling.

Disposal Plans: A Critical Final Step

Proper disposal is a crucial component of the handling process, ensuring the safety of all personnel and environmental stewardship.

  • Contaminated PPE: All disposable items, such as gloves, bench paper, and disposable lab coats, that have come into contact with the chemical must be disposed of in a designated hazardous waste container.[13] Do not discard these items in the regular trash.

  • Chemical Waste:

    • Solid Waste: Collect unused or waste 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid powder in a clearly labeled, sealed container for hazardous solid chemical waste.[14]

    • Liquid Waste: Solutions containing the compound should be collected in a designated, leak-proof container for hazardous liquid waste.[14] Do not dispose of this chemical down the drain.[13]

    • Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[14][15] After rinsing, deface the label and dispose of the container according to your institution's guidelines.

By adhering to these detailed protocols, you build a robust and self-validating safety system that protects you, your colleagues, and your research. Always remember that this guide is a supplement to, not a replacement for, the specific Safety Data Sheet provided by the manufacturer and your institution's established safety policies.

References

  • El-Sayed, M. A. A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules, vol. 26, no. 1, 2021, p. 134. MDPI, [Link].

  • National Center for Biotechnology Information. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". PubMed Central, National Library of Medicine, [Link].

  • PubChem. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information, [Link].

  • Al-Ostoot, F. H., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Molecules, vol. 28, no. 18, 2023, p. 6508. MDPI, [Link].

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. (2022). Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety, [Link].

  • EDP Sciences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). Available from: [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). Available from: [Link]

  • University of California, Santa Cruz. Common Personal Protective Equipment. Environmental Health & Safety, (2024). Available from: [Link]

  • Autechbio. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.